molecular formula C12H10N2O2 B1437185 5-Methyl-2-(pyrimidin-2-yl)benzoicacid CAS No. 1088994-22-2

5-Methyl-2-(pyrimidin-2-yl)benzoicacid

Número de catálogo: B1437185
Número CAS: 1088994-22-2
Peso molecular: 214.22 g/mol
Clave InChI: WKBKHXGASBZRMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-2-(pyrimidin-2-yl)benzoicacid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methyl-2-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKHXGASBZRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659246
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088994-22-2
Record name 5-Methyl-2-(2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1088994-22-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its chemical structure, featuring a benzoic acid moiety substituted with a methyl group and a pyrimidine ring, makes it a valuable building block for the synthesis of complex pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its notable application as a key intermediate in the development of orexin receptor antagonists.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is presented in the table below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.

PropertyValueSource(s)
CAS Number 1088994-22-2[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance White crystalline powder[1]
Boiling Point 316 °C[1]
Density 1.260 g/cm³[1]
Flash Point 145 °C[1]
pKa (Predicted) 3.70 ± 0.36[1]
Solubility Data not available
Melting Point Data not available

Synthesis

The primary synthetic route to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid reported in the literature is through a Negishi cross-coupling reaction. This method offers a direct and efficient way to form the carbon-carbon bond between the benzoic acid and pyrimidine rings.

General Synthesis Workflow

The overall workflow for the synthesis via Negishi coupling is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_bromo_5_methylbenzoic_acid 2-Bromo-5-methylbenzoic acid Negishi_Coupling Negishi Cross-Coupling 2_bromo_5_methylbenzoic_acid->Negishi_Coupling 2_chloropyrimidine 2-Chloropyrimidine 2_chloropyrimidine->Negishi_Coupling target_compound 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Negishi_Coupling->target_compound Yield: 78.4%

Caption: General workflow for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Experimental Protocol: Negishi Cross-Coupling

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • 2-Chloropyrimidine

  • Anhydrous Zinc Chloride (ZnCl₂)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyrimidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes. In a separate flask, add anhydrous zinc chloride to anhydrous THF and stir until dissolved. Transfer the zinc chloride solution to the pyrimidinyl lithium solution at -78 °C via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Negishi Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylbenzoic acid and the palladium catalyst, PdCl₂(PPh₃)₂, in anhydrous THF. To this mixture, add the freshly prepared organozinc reagent via cannula.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Acidify the aqueous layer with HCl to a pH of approximately 3-4 to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a white solid.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Application in Drug Development: Intermediate for Filorexant (MK-6096)

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a crucial intermediate in the synthesis of Filorexant (MK-6096), a potent and selective dual orexin receptor antagonist that was investigated for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a key role in regulating wakefulness. By blocking the orexin receptors (OX1R and OX2R), Filorexant promotes sleep.

Orexin Signaling Pathway

The orexin system involves two G-protein coupled receptors (GPCRs), OX1R and OX2R. The binding of orexin peptides to these receptors initiates a cascade of intracellular signaling events.

G cluster_ligand Ligands cluster_receptor Receptors cluster_effector Downstream Effectors Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq_protein Gq Protein OX1R->Gq_protein OX2R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Ca_increase Increased Intracellular Ca²⁺ PLC->Ca_increase MAPK MAPK Pathway PKC->MAPK Neuronal_Excitation Neuronal_Excitation MAPK->Neuronal_Excitation Ca_increase->Neuronal_Excitation Filorexant Filorexant (MK-6096) Filorexant->OX1R Antagonist Filorexant->OX2R Antagonist

Caption: Simplified orexin signaling pathway and the antagonistic action of Filorexant.

Other Potential Applications

Beyond its role as a pharmaceutical intermediate, the structural motifs within 5-Methyl-2-(pyrimidin-2-yl)benzoic acid suggest its potential utility in other areas of chemical research. Its pyrimidine and benzoic acid groups could be leveraged in the synthesis of novel dyes and pigments.[1] Furthermore, its potential to serve as a scaffold in medicinal chemistry research for the development of new therapeutic agents, including potential anticancer and antiviral drugs, is an area of active interest.[2]

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a compound of significant interest due to its central role as a building block in the synthesis of pharmacologically active molecules, most notably the dual orexin receptor antagonist Filorexant. While detailed experimental data for this compound is not extensively available in the public domain, its synthesis via Negishi cross-coupling provides a viable route for its preparation. Further research into the properties and applications of this versatile molecule is warranted and could lead to the development of novel therapeutics and materials.

References

5-Methyl-2-(pyrimidin-2-yl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a pyrimidine ring linked to a substituted benzoic acid, makes it a valuable building block for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its role as a key intermediate in drug discovery. The compound is notably a crucial fragment in the synthesis of orexin receptor antagonists, such as Filorexant (MK-6096), highlighting its importance in the development of therapeutics for sleep-wake regulation.[1] Furthermore, its structural alerts suggest potential applications in the synthesis of anticancer and antiviral drugs.[2]

Core Compound Data

The fundamental molecular and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂[3]
Molecular Weight 214.22 g/mol [3]
CAS Number 1088994-22-2[3]
Appearance White to light yellow solid[3]
Purity (Typical) ≥99.94% (HPLC)[3]

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be efficiently achieved through a Negishi cross-coupling reaction. This method offers a high-yield, one-pot synthesis with a straightforward work-up procedure.[1]

Optimized Negishi Cross-Coupling Synthesis[1][4]

This protocol outlines the optimized conditions for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid from commercially available starting materials.

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • Anhydrous zinc chloride (ZnCl₂) powder

  • 2-Chloropyrimidine

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Appropriate anhydrous solvent (e.g., THF, Dioxane)

Experimental Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride powder (1.05 eq).

  • Catalyst and Reagent Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq relative to 2-bromo-5-methylbenzoic acid). Subsequently, add 2-chloropyrimidine (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to 55°C and stirred for 14 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

Yield: This optimized protocol has been reported to achieve a maximum yield of 78.4%.[1][4]

Role in Drug Discovery and Development

5-Methyl-2-(pyrimidin-2-yl)benzoic acid serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.[5] Its structure is particularly amenable for creating derivatives that can interact with biological targets.

The primary application highlighted in the literature is its use as a key intermediate for orexin antagonists.[1] Orexin signaling is deeply involved in the regulation of sleep and wakefulness, making antagonists of this system promising candidates for the treatment of insomnia.

Furthermore, the pyrimidine and benzoic acid moieties are common pharmacophores in a wide range of biologically active compounds, suggesting that derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid could be explored for other therapeutic areas, including oncology and virology.[2]

Visualized Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.

G Synthetic Workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid cluster_start Starting Materials cluster_reagents Reagents & Catalyst 2-Bromo-5-methylbenzoic acid 2-Bromo-5-methylbenzoic acid Reaction Negishi Cross-Coupling 55°C, 14h 2-Bromo-5-methylbenzoic acid->Reaction 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Reaction ZnCl2 Anhydrous ZnCl₂ ZnCl2->Reaction PdCl2(PPh3)2 PdCl₂(PPh₃)₂ PdCl2(PPh3)2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Purification->FinalProduct

Caption: Synthetic workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

G Role in Drug Discovery Funnel cluster_derivatization Lead Generation & Optimization cluster_targets Therapeutic Targets BuildingBlock 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Key Building Block) Library Combinatorial Library Synthesis BuildingBlock->Library SAR Structure-Activity Relationship Studies Library->SAR Orexin Orexin Receptors (e.g., Filorexant) SAR->Orexin Other Potential Anticancer & Antiviral Targets SAR->Other DrugCandidate Preclinical/Clinical Drug Candidate Orexin->DrugCandidate Other->DrugCandidate

Caption: Logical relationship in the drug discovery process.

References

A Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available physicochemical data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (CAS No. 1088994-22-2). Due to the limited publicly available experimental data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining key properties such as solubility and melting point. Furthermore, a qualitative assessment of its expected properties based on its chemical structure is provided to guide research and development efforts.

Physicochemical Properties

Publicly available experimental values for the melting point and solubility of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are currently limited. The following table summarizes the available data and predicted values.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1][2]
Appearance White crystal powder[1]
Melting Point N/A[1]
Boiling Point 316 °C[1]
Density 1.260 g/cm³[1]
pKa (Predicted) 3.70 ± 0.36[1]
Solubility N/A[1]

Expected Solubility Profile

While specific experimental data is unavailable, the solubility of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be qualitatively predicted based on its molecular structure.

  • Aqueous Solubility : The molecule contains a carboxylic acid group, which suggests that its aqueous solubility will be highly dependent on pH.[3] In acidic environments (low pH), the carboxylic acid will exist in its neutral, protonated form, leading to lower aqueous solubility.[3] As the pH increases into the alkaline range, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[3] The predicted pKa of 3.70 suggests that the compound will be significantly more soluble in buffers with a pH above this value.[1]

  • Organic Solvent Solubility : The presence of aromatic rings (benzene and pyrimidine) imparts a hydrophobic character to the molecule.[3] Therefore, it is expected to exhibit solubility in various organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as ethanol and methanol, are likely to be effective solvents.[3] Its solubility in nonpolar solvents like hexane is expected to be limited.[3]

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of melting point and solubility.

3.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of less than 2°C.[4]

Methodology:

  • Sample Preparation: A small amount of the solid 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is finely crushed into a powder.[4][5]

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[4][6]

  • Apparatus Setup: The loaded capillary tube is secured to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube filled with a high-boiling point liquid like paraffin oil).[4][6]

  • Approximate Determination: A rapid heating rate (5-10°C per minute) is initially applied to obtain an approximate melting temperature.[4]

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is loaded, and the temperature is raised slowly, at a rate of approximately 2°C per minute.[4]

  • Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point of the sample.[4]

Melting_Point_Workflow A Crush Solid Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Fast Run: Heat at 5-10°C/min C->D E Record Approximate MP D->E F Cool Apparatus E->F G Slow Run: Heat at ~2°C/min F->G H Record T_start (First Drop) G->H I Record T_end (Last Crystal Melts) H->I J Report Melting Range (T_start - T_end) I->J

Workflow for Melting Point Determination

3.2. Thermodynamic Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is determined using the shake-flask method, which is considered the gold standard for this measurement.[3][7]

Methodology:

  • Preparation: An excess amount of solid 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is added to a sealed vial containing a known volume of the desired solvent (e.g., a specific pH buffer or an organic solvent).[7][8]

  • Equilibration: The vial is agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[7][8]

  • Phase Separation: After equilibration, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated supernatant. A 0.22 µm syringe filter is commonly used for this purpose.[7][8]

  • Sampling and Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted as necessary.[8]

  • Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[3][7][8]

  • Data Reporting: The solubility is typically reported in units such as mg/mL or mol/L, specifying the solvent and temperature. The experiment should be performed in triplicate to ensure accuracy.[8]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_report Reporting A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temp (24-48 hours) B->C D Separate Solid and Liquid (Filter/Centrifuge) C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL) G->H

Workflow for Shake-Flask Solubility Determination

References

Crystal Structure Analysis of Pyrimidine-Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine-benzoic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which are intrinsically linked to their three-dimensional structures. Understanding the crystal packing, intermolecular interactions, and conformational preferences of these derivatives is crucial for rational drug design and the development of new therapeutic agents.

This guide details the experimental methodologies for the synthesis, crystallization, and structural elucidation of these compounds. It also presents a compilation of crystallographic data for representative pyrimidine-benzoic acid derivatives and explores the key signaling pathways influenced by this class of molecules.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for selected pyrimidine-benzoic acid derivatives, providing a basis for structural comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Amino-4,6-dimethylpyrimidine–benzoic acid[1]C₆H₉N₃·C₇H₆O₂MonoclinicP2₁/c6.7019 (9)7.6466 (10)25.285 (3)91.360 (2)1295.4 (3)4
2,6-Diamino-4-chloropyrimidine–benzoic acid[2]C₄H₅ClN₄·C₇H₆O₂MonoclinicP2₁/c8.7817 (17)5.7032 (12)24.026 (4)95.493 (4)1197.8 (4)4
(FTCA)⁻(2-AP)⁺ SaltC₈H₂O₉²⁻·2(C₄H₆N₃)⁺MonoclinicP2₁/n7.1521 (3)15.0112 (6)9.7734 (4)109.113 (4)990.13 (7)2

Note: (FTCA)⁻(2-AP)⁺ refers to the salt of furantetracarboxylic acid with 2-aminopyrimidine.

Experimental Protocols

The successful crystal structure analysis of pyrimidine-benzoic acid derivatives hinges on the meticulous execution of several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Pyrimidine-Benzoic Acid Co-crystals

Co-crystals of pyrimidine and benzoic acid derivatives can be prepared by various methods. The choice of method often depends on the solubility characteristics of the individual components and their propensity to form stable crystalline lattices.

1. Slow Evaporation Method:

  • Principle: This is the most common and often the most effective method for growing high-quality single crystals. It relies on the slow increase in the concentration of the solute in a solution until it reaches supersaturation, leading to crystal nucleation and growth.

  • Protocol:

    • Equimolar amounts of the pyrimidine derivative and the benzoic acid derivative are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, methanol/water) to form a clear solution. Gentle heating may be applied to facilitate dissolution.[3]

    • The resulting solution is filtered to remove any particulate matter.

    • The filtrate is transferred to a clean container (e.g., a beaker or vial) and covered loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • The container is left undisturbed in a vibration-free environment.

    • High-quality single crystals typically form over a period of several days to a week.[3]

2. Slurry Crystallization:

  • Principle: This method involves suspending the solid starting materials in a small amount of a solvent in which they are sparingly soluble. Over time, the system equilibrates, leading to the formation of the most thermodynamically stable crystalline phase, which is often the co-crystal.

  • Protocol:

    • A mixture of the pyrimidine and benzoic acid derivatives, typically in a 1:1 molar ratio, is placed in a vial.

    • A small volume of a suitable solvent is added to create a slurry.

    • The vial is sealed and the slurry is stirred or agitated at a constant temperature for an extended period (hours to days).

    • The solid phase is then isolated by filtration and dried.

Single-Crystal X-ray Diffraction (SCXRD)

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

2. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

3. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods.

  • Anisotropic displacement parameters are typically applied to non-hydrogen atoms.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine-benzoic acid derivatives is often attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and two major signaling pathways implicated in the therapeutic effects of pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis Pyrimidine Pyrimidine Derivative Mix Mixing & Dissolution Pyrimidine->Mix BenzoicAcid Benzoic Acid Derivative BenzoicAcid->Mix Solvent Solvent Solvent->Mix Crystallization Slow Evaporation / Slurry Mix->Crystallization Crystals Single Crystals Crystallization->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD DataCollection Data Collection SCXRD->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Experimental workflow for crystal structure analysis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptosis Cell Proliferation PyrimidineDerivative Pyrimidine-Benzoic Acid Derivative (Inhibitor) PyrimidineDerivative->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 activation PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 catalysis COX2 COX-2 Inflammation Inflammation Pain Prostaglandins->Inflammation PyrimidineDerivative Pyrimidine-Benzoic Acid Derivative (Inhibitor) PyrimidineDerivative->COX2 Inhibition

Caption: COX-2 inflammatory pathway and inhibition.

References

An In-depth Technical Guide on the Discovery and History of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. This compound has emerged as a significant building block in medicinal chemistry, most notably as a key structural component of the dual orexin receptor antagonist, Filorexant (MK-6096). This document details the synthetic routes, physicochemical properties, and the critical role of the orexin signaling pathway in which its derivatives are active. Experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction and Historical Context

The discovery of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is intrinsically linked to the intensive research efforts in the early 21st century to develop novel treatments for insomnia and other sleep-wake disorders. The scientific community's focus on the orexin system, a key regulator of arousal and wakefulness, led to the pursuit of antagonists for the orexin 1 (OX1) and orexin 2 (OX2) receptors.

Merck & Co. was at the forefront of this research, developing a series of potent dual orexin receptor antagonists (DORAs). Within this drug discovery program, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid was identified as a crucial intermediate for the synthesis of Filorexant (MK-6096)[1]. Filorexant, an α-methylpiperidine carboxamide, showed promise in preclinical and early clinical trials for its sleep-promoting properties[1][2]. Although the development of Filorexant was later discontinued, the exploration of this chemical space solidified the importance of the 5-Methyl-2-(pyrimidin-2-yl)benzoic acid scaffold in the design of orexin receptor modulators[1].

Beyond its role in orexin receptor antagonism, this benzoic acid derivative is a versatile building block for the synthesis of a variety of other potentially bioactive molecules, including those with potential applications as anticancer and antiviral agents[3].

Physicochemical and Biological Properties

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a white to light yellow solid. While it is primarily recognized as a synthetic intermediate, its derivatization into compounds like Filorexant has demonstrated potent biological activity. The following tables summarize the known quantitative data for the parent compound and its most notable derivative, Filorexant.

Table 1: Physicochemical Properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[4]
Molecular Weight214.22 g/mol [4]
AppearanceWhite to light yellow solid[4]
Purity (HPLC)≥99.94%[4]
StorageStore at room temperature[4]
Table 2: Biological Activity of Filorexant (MK-6096)
TargetAssayActivitySource
Orexin 1 Receptor (OX1R)Radioligand Binding< 3 nM[5][6]
Orexin 2 Receptor (OX2R)Radioligand Binding< 3 nM[5][6]
Human OX1R and OX2RFunctional (FLIPR)11 nM[2][5]

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Negishi coupling has been reported as a high-yield method for this transformation[7].

Experimental Protocol: Negishi Cross-Coupling Synthesis

This protocol is based on the optimized conditions reported for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid[7].

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • 2-Chloropyrimidine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organozinc Reagent (in situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride (1.0-1.2 eq).

    • Add anhydrous THF to dissolve the reactants.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the organozinc reagent.

  • Cross-Coupling Reaction:

    • To the freshly prepared organozinc reagent, add 2-chloropyrimidine (1.1-1.5 eq) and the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq).

    • Heat the reaction mixture to 55 °C and stir for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Characterization

The structure and purity of the synthesized 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound[4].

Mechanism of Action and Signaling Pathways

As an intermediate for orexin receptor antagonists, the biological significance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is best understood in the context of the orexin signaling pathway.

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These receptors are widely distributed in the brain and are involved in regulating sleep-wake cycles, appetite, and reward pathways.

Upon binding of orexin peptides, the receptors undergo a conformational change, leading to the activation of various intracellular signaling cascades. Orexin receptors can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased neuronal excitability.

  • Gi/o and Gs Pathways: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP levels. These pathways modulate the activity of protein kinase A (PKA) and other downstream effectors.

The net effect of orexin receptor activation is an increase in neuronal excitability and the promotion of wakefulness. Dual orexin receptor antagonists, such as those derived from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, block these signaling pathways, thereby promoting sleep.

Visualizations

Orexin Signaling Pathway Diagram

Orexin_Signaling_Pathway Orexin Signaling Pathway Orexin Orexin A / Orexin B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates Gis Gi/s OX2R->Gis activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gis->AC modulates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Excitability Increased Neuronal Excitability Ca_Release->Neuronal_Excitability PKC->Neuronal_Excitability PKA->Neuronal_Excitability

Caption: Orexin receptor signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Synthesis and Characterization start Start reagents Prepare Reactants: - 2-Bromo-5-methylbenzoic acid - Anhydrous ZnCl₂ - 2-Chloropyrimidine - PdCl₂(PPh₃)₂ start->reagents synthesis Negishi Cross-Coupling (55°C, 14h, THF) reagents->synthesis workup Aqueous Work-up and Extraction synthesis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization purification->characterization nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms hplc HPLC (Purity) characterization->hplc end End Product: Pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid nmr->end ms->end hplc->end

Caption: Synthesis and characterization workflow.

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a pivotal intermediate in the synthesis of novel therapeutics, particularly those targeting the orexin system. Its history is deeply rooted in the development of sleep disorder treatments, and its versatile chemical structure continues to make it a valuable tool for medicinal chemists. The synthetic protocols and biological context provided in this guide offer a foundation for researchers to further explore the potential of this and related compounds in drug discovery and development. The well-defined Negishi cross-coupling synthesis provides a reliable method for accessing this compound, enabling its use in the creation of new chemical entities with a wide range of potential therapeutic applications.

References

Potential Biological Activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered interest in medicinal chemistry primarily as a key structural intermediate in the synthesis of pharmacologically active molecules. Its most notable application is as a crucial building block for Filorexant (MK-6096), a dual orexin receptor antagonist investigated for the treatment of insomnia. The biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid itself are not extensively documented in publicly available literature. However, by examining the pharmacology of its derivatives and the broader class of pyrimidine-containing compounds, we can infer its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, with a focus on its role in orexin receptor antagonism and its theoretical potential in oncology and virology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development.

Orexin Receptor Antagonism: The Primary Therapeutic Indication

The most well-defined biological relevance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is its role as a key fragment in the structure of Filorexant (MK-6096), a potent dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1][2] By blocking the action of orexins, DORAs can suppress wakefulness and promote sleep, making them a therapeutic target for insomnia.[1][3]

Quantitative Data for Filorexant (MK-6096)

The following table summarizes the reported in vitro and in vivo pharmacological data for Filorexant, for which 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key synthetic precursor.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki)
OX1 Receptor< 3 nMHumanRadioligand Binding Assay[4]
OX2 Receptor< 3 nMHumanRadioligand Binding Assay[4]
Functional Antagonism
OX1/OX2 Receptors11 nM (FLIPR)HumanFunctional Cell-Based Assay[5][6]
Receptor Occupancy
OX2 Receptor (90% occupancy)142 nM (plasma concentration)Rat (transgenic)In Vivo[4][5]
In Vivo Efficacy
Reduced Locomotor Activity3-30 mg/kgRatBehavioral Assay[4]
Increased Sleep3-30 mg/kgRatBehavioral Assay[4]
Increased Sleep0.25 and 0.5 mg/kgDogBehavioral Assay[4]
Signaling Pathway of Orexin Receptor Antagonism

The following diagram illustrates the mechanism of action of a dual orexin receptor antagonist like Filorexant.

orexin_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Orexin A/B OX1R OX1 Receptor Orexin->OX1R Binds OX2R OX2 Receptor Orexin->OX2R Binds Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o Wakefulness Increased Wakefulness Gq->Wakefulness Activates Gi_o->Wakefulness Activates DORA Dual Orexin Receptor Antagonist (e.g., Filorexant) DORA->OX1R Blocks DORA->OX2R Blocks

Mechanism of a Dual Orexin Receptor Antagonist.
Experimental Protocols for Orexin Receptor Activity

This protocol is a representative method for determining the binding affinity of a compound to orexin receptors, based on standard industry practices.

binding_assay_workflow start Start prep_cells Prepare CHO cells stably expressing human OX1R or OX2R start->prep_cells incubation Incubate cells with radioligand (e.g., [3H]-SB674042 for OX1R, [3H]-EMPA for OX2R) and varying concentrations of test compound prep_cells->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of bound ligand using liquid scintillation counting separation->measurement analysis Analyze data to determine Ki values (e.g., using Cheng-Prusoff equation) measurement->analysis end End analysis->end

Workflow for Orexin Receptor Binding Assay.

Protocol:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 or OX2 receptor are cultured to confluence. The cells are harvested and washed with an appropriate buffer.

  • Assay Setup: In a 96-well plate, the cell suspension is incubated with a specific radioligand (e.g., 3H-SB674042 for OX1R or 3H-EMPA for OX2R) at a concentration close to its KD value.[7]

  • Compound Addition: The test compound, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid or its derivatives, is added at a range of concentrations.

  • Incubation: The mixture is incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.[7]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., suvorexant).[7] The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[7]

This protocol outlines a common method to assess the functional antagonist activity of a compound at orexin receptors.

Protocol:

  • Cell Culture: Cells expressing the orexin receptor (e.g., CHO or HEK293) are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium signal is quantified to determine its functional antagonist potency (IC50).

Potential Anticancer and Antiviral Activities

The pyrimidine and benzoic acid moieties are present in a wide range of compounds with demonstrated biological activities, including anticancer and antiviral effects.[8][9][10][11] While there is no direct evidence for such activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, its chemical structure suggests that it or its derivatives could be explored for these therapeutic areas.

Inferred Anticancer Potential

Pyrimidine derivatives are known to act as antimetabolites, kinase inhibitors, and modulators of other cellular processes involved in cancer.[12] For instance, pyrimidine analogs can interfere with DNA synthesis, a hallmark of rapidly proliferating cancer cells.[13]

Inferred Antiviral Potential

Several pyrimidine and benzoic acid derivatives have been reported to possess antiviral properties, including activity against HIV and influenza viruses.[10][11][13][14][15] The mechanisms of action for such compounds can be diverse, ranging from inhibition of viral enzymes to interference with viral replication processes.[11]

Representative Experimental Protocols

This is a standard colorimetric assay for assessing cell viability and proliferation.

mtt_assay_workflow start Start seed_cells Seed cancer cell lines in a 96-well plate start->seed_cells add_compound Add varying concentrations of the test compound seed_cells->add_compound incubation Incubate for a specified period (e.g., 48-72 hours) add_compound->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation_mtt Incubate to allow formazan crystal formation add_mtt->incubation_mtt solubilize Add a solubilizing agent (e.g., DMSO) incubation_mtt->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate_ic50 Calculate the IC50 value measure->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro Anticancer Screening (MTT Assay).

Protocol:

  • Cell Seeding: A panel of human cancer cell lines is seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid or its derivatives.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

This assay is commonly used to screen for compounds that inhibit the replication of viruses that cause visible damage (cytopathic effect, CPE) to host cells.

Protocol:

  • Cell Plating: Host cells susceptible to the virus of interest (e.g., MDCK cells for influenza virus) are seeded in 96-well plates.[11]

  • Infection and Treatment: The cells are infected with the virus and simultaneously treated with different concentrations of the test compound.

  • Incubation: The plates are incubated until CPE is observed in the virus control wells (no compound).

  • CPE Assessment: The extent of CPE in each well is assessed visually or by a cell viability assay (e.g., MTT assay).

  • EC50 and CC50 Determination: The 50% effective concentration (EC50), the concentration that inhibits CPE by 50%, is determined. The 50% cytotoxic concentration (CC50) is also determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window.[11][15]

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable scaffold in medicinal chemistry, with its most prominent role being a key component of the dual orexin receptor antagonist Filorexant. The potent orexin receptor binding and functional antagonism of Filorexant strongly suggest that derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid have significant potential for the treatment of sleep disorders. Furthermore, the presence of the pyrimidine and benzoic acid moieties indicates a plausible, though underexplored, potential for anticancer and antiviral activities. Further investigation through the synthesis of analog libraries and screening using the representative assays outlined in this guide is warranted to fully elucidate the therapeutic potential of this chemical scaffold. This document serves as a foundational resource for researchers aiming to explore and expand upon the biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key chemical intermediate with significant applications in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring a pyrimidine ring linked to a benzoic acid derivative, makes it a valuable building block for the synthesis of a variety of biologically active compounds.[1] Notably, it is an important molecular fragment for the synthesis of orexin receptor antagonists like Filorexant (MK-6096), which are investigated for the treatment of sleep-wake disorders.[3][4] This compound and its derivatives are also explored as potential agents for treating cancer and viral infections, including HIV.[2] The protocol detailed below describes an optimized, one-pot Negishi cross-coupling reaction for the efficient synthesis of this versatile compound.[3][4]

Physicochemical Data:

PropertyValue
CAS Number 1088994-22-2
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol

Experimental Protocol: Negishi Cross-Coupling Synthesis

This protocol outlines a one-pot synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, achieving a high yield through a palladium-catalyzed Negishi cross-coupling reaction.[3][4]

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • 2-Chloropyrimidine

  • Anhydrous zinc chloride (ZnCl₂) powder

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Appropriate anhydrous solvent (e.g., Tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Reaction Parameters:

ParameterOptimized Value
Starting Material 1 2-Bromo-5-methylbenzoic acid (10.00 g)
Starting Material 2 2-Chloropyrimidine
Reagent Anhydrous zinc chloride powder (6.32 g)
Catalyst PdCl₂(PPh₃)₂
Molar Ratio (Catalyst:2-bromo-5-methylbenzoic acid) 0.02
Molar Ratio (2-chloropyrimidine:2-bromo-5-methylbenzoic acid) 1.1:1
Reaction Temperature 55°C
Reaction Time 14 hours
Maximum Yield 78.4%

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add the appropriate anhydrous solvent to the flask, followed by the addition of 2-chloropyrimidine and the PdCl₂(PPh₃)₂ catalyst, maintaining the specified molar ratios.

  • Reaction: Heat the reaction mixture to 55°C and stir for 14 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The post-treatment is described as simple, which typically involves quenching the reaction, followed by extraction and purification steps such as crystallization or column chromatography to isolate the final product, 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[3][4]

Visualized Workflow:

The following diagram illustrates the key steps in the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

SynthesisWorkflow Start Starting Materials: - 2-Bromo-5-methylbenzoic acid - 2-Chloropyrimidine - Anhydrous Zinc Chloride Reaction One-Pot Negishi Cross-Coupling: - PdCl₂(PPh₃)₂ Catalyst - 55°C, 14 hours Start->Reaction Reaction Setup Workup Work-up & Purification: - Quenching - Extraction - Crystallization/Chromatography Reaction->Workup Post-Reaction Product Final Product: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Workup->Product Isolation

Caption: Workflow for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Logical Relationship of Components:

The diagram below outlines the logical connection between the reactants, catalyst, and the resulting product in this synthesis.

LogicalRelationship ArylHalide 2-Bromo-5-methylbenzoic acid Intermediate Organozinc Intermediate ArylHalide->Intermediate with ZnCl₂ Pyrimidine 2-Chloropyrimidine Product 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Pyrimidine->Product Zinc Anhydrous ZnCl₂ Catalyst PdCl₂(PPh₃)₂ Catalyst->Product Catalyzes Coupling Intermediate->Product

Caption: Component relationships in the Negishi cross-coupling reaction.

References

Application Notes and Protocols: The Role of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid in the Synthesis of Alectinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and patent documents indicates that 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is not a currently documented starting material or key intermediate in the established synthetic routes for the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. This document provides an overview of the known synthetic pathways to alectinib, details the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, and proposes a hypothetical application of this compound in the synthesis of alectinib analogs for research purposes.

Established Synthetic Routes to Alectinib

Several synthetic routes for alectinib have been reported in the literature, primarily in patents from pharmaceutical companies. These routes vary in their starting materials and overall strategy but converge to form the core tetracyclic benzocarbazole structure of alectinib. Below are summaries of prominent synthetic strategies.

Route 1: Synthesis via Condensation, Hydrolysis, and Cyclization

One common pathway involves the condensation of a 6-cyano-1H-indole-3-carboxylate derivative with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, followed by hydrolysis and cyclization to yield alectinib.[1]

Experimental Protocol:

  • Condensation: 6-cyano-1H-indole-3-carboxylic acid methyl ester (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (1.0 eq) are dissolved in dichloromethane. The mixture is cooled to 0-5 °C.

  • Trifluoroacetic acid (0.1 eq) is added, and the reaction is stirred for 30 minutes at 0-5 °C, then for 2-4 hours at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, 10% sodium bicarbonate solution, and saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Hydrolysis and Cyclization: The resulting intermediate, 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid, is treated with an alkali accelerant in N,N-dimethylacetamide at 90-95 °C for 1-2 hours to induce cyclization.

  • The product is crystallized by the addition of methanol and water.

  • The crude product is filtered and recrystallized to afford alectinib.

StepReactantsReagents/SolventsTemperatureTimeYield
1 6-cyano-1H-indole-3-carboxylic acid methyl ester, 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinolDichloromethane, Trifluoroacetic acid0-5 °C to RT2.5-4.5 h-
2 Intermediate from Step 1N,N-diisopropylethylamine, N,N-dimethylacetamide, Methanol, Water90-95 °C1-2 h87.1%
Route 2: Synthesis via Suzuki-Miyaura Cross-Coupling and Reductive Cyclization

A newer approach utilizes a Suzuki-Miyaura cross-coupling reaction and a reductive cyclization as key steps, starting from more readily available materials like 4-(4-methoxyphenyl)butyric acid or 2-ethyl anisole.[2] This route is highlighted for its good yield and avoidance of regioisomeric mixtures.[2]

Experimental Workflow:

Figure 1. Workflow for Alectinib Synthesis via Suzuki-Miyaura Coupling.

Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

While not directly used in the synthesis of alectinib, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable building block in medicinal chemistry.[3] A reported synthesis involves a Negishi cross-coupling reaction.[4]

Experimental Protocol:

  • Reaction Setup: 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride powder (1.0-1.2 eq) are combined in a suitable solvent under an inert atmosphere.

  • Catalyst Addition: PdCl2(PPh3)2 (0.02 eq) is added to the mixture.

  • Coupling: 2-chloropyrimidine (1.1 eq) is added, and the reaction is heated to 55 °C for 14 hours.

  • Workup and Purification: The reaction mixture is worked up using standard procedures to isolate and purify the product.

ReactantsCatalystReagents/SolventsTemperatureTimeYield
2-bromo-5-methylbenzoic acid, 2-chloropyrimidinePdCl2(PPh3)2Anhydrous zinc chloride55 °C14 h78.4%[4]

Hypothetical Application in Alectinib Analog Synthesis

The structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, featuring a pyrimidine ring and a benzoic acid moiety, makes it an interesting scaffold for the synthesis of novel kinase inhibitors.[3] Theoretically, it could be utilized to synthesize analogs of alectinib where the core structure is modified.

Proposed Retrosynthetic Analysis:

Hypothetical_Alectinib_Analog_Synthesis Alectinib_Analog Alectinib Analog Intermediate_A Key Benzocarbazole Intermediate Alectinib_Analog->Intermediate_A Intermediate_B Substituted Indole Intermediate_A->Intermediate_B Starting_Material 5-Methyl-2-(pyrimidin-2-yl)benzoic acid derivative Intermediate_B->Starting_Material

Figure 2. Hypothetical Retrosynthesis of an Alectinib Analog.

This hypothetical pathway would involve modifying 5-Methyl-2-(pyrimidin-2-yl)benzoic acid to introduce the necessary functionalities for cyclization into a benzocarbazole core, followed by the addition of the side chains characteristic of alectinib. This approach would be a subject for exploratory research in the development of new ALK inhibitors.

Alectinib Signaling Pathway

Alectinib is a potent and selective inhibitor of ALK tyrosine kinase.[5] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. The resulting fusion protein is a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through downstream signaling pathways like STAT3 and AKT.[5] Alectinib inhibits the phosphorylation of ALK, thereby blocking these downstream signals and leading to apoptosis of the cancer cells.[5]

Alectinib_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein P_ALK Phosphorylated ALK EML4_ALK->P_ALK Alectinib Alectinib Alectinib->P_ALK Apoptosis Apoptosis Alectinib->Apoptosis STAT3 STAT3 P_ALK->STAT3 AKT AKT P_ALK->AKT P_STAT3 Phosphorylated STAT3 STAT3->P_STAT3 P_AKT Phosphorylated AKT AKT->P_AKT Proliferation Cell Proliferation & Survival P_STAT3->Proliferation P_AKT->Proliferation

Figure 3. Alectinib's Mechanism of Action on the ALK Signaling Pathway.

Conclusion

References

Application Notes and Protocols: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a key intermediate in the preparation of pharmacologically active compounds such as the orexin receptor antagonist Filorexant (MK-6096).[1] The described method utilizes a one-pot Negishi cross-coupling reaction, a powerful and versatile tool for forming carbon-carbon bonds.[2][3] This palladium-catalyzed reaction couples an organozinc reagent, formed in situ from 2-chloropyrimidine, with 2-bromo-5-methylbenzoic acid to yield the desired product with high efficiency.[1] The protocol is based on optimized conditions reported to achieve a high yield, offering a shorter synthetic route and simpler post-treatment compared to previous methods.[1]

Introduction

The Negishi cross-coupling reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an invaluable method in organic synthesis, particularly within the pharmaceutical industry.[2] The reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[4] A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for successful couplings where other methods like the Suzuki coupling may fail.[2] Furthermore, organozinc reagents exhibit a high degree of functional group tolerance, making them suitable for the synthesis of complex molecules.[5]

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is of significant interest as it constitutes a crucial building block for various pharmaceutical agents.[6][7] The pyrimidine moiety is a common feature in many biologically active compounds.[8][9] The presented protocol describes an optimized one-pot synthesis that avoids the isolation of the intermediate organozinc species, thereby streamlining the process.[1]

Reaction Scheme

G r1 2-Bromo-5-methylbenzoic acid p1 5-Methyl-2-(pyrimidin-2-yl)benzoic acid r1->p1 + r1->p1 55°C, 14h THF r2 2-Chloropyrimidine r2->p1 + r2->p1 55°C, 14h THF r3 Zinc Powder r3->p1 55°C, 14h THF re1 PdCl2(PPh3)2 re1->p1 55°C, 14h THF re2 Anhydrous Zinc Chloride re2->p1 55°C, 14h THF

Caption: General reaction scheme for the Negishi cross-coupling synthesis.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid via a one-pot Negishi cross-coupling reaction.[1]

ParameterValue
Starting Material 1 2-Bromo-5-methylbenzoic acid
Starting Material 2 2-Chloropyrimidine
Reagent Anhydrous Zinc Chloride Powder
Catalyst Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
Molar Ratio (2-Chloropyrimidine : 2-Bromo-5-methylbenzoic acid) 1.1 : 1
Molar Ratio (Catalyst : 2-Bromo-5-methylbenzoic acid) 0.02
Reaction Temperature 55°C
Reaction Time 14 hours
Maximum Yield 78.4%

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[1]

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • 2-Bromo-5-methylbenzoic acid

  • 2-Chloropyrimidine

  • Anhydrous zinc chloride powder

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the organozinc reagent.

  • Reagent Addition: Under an inert atmosphere, charge the flask with 2-bromo-5-methylbenzoic acid (e.g., 10.00 g) and anhydrous zinc chloride powder (e.g., 6.32 g).[1]

  • Solvent and Catalyst Addition: Add anhydrous THF to the flask. Stir the mixture to dissolve the solids. Add the palladium catalyst, PdCl₂(PPh₃)₂ (molar ratio of 0.02 relative to 2-bromo-5-methylbenzoic acid).[1]

  • Addition of Second Starting Material: Add 2-chloropyrimidine to the reaction mixture (molar ratio of 1.1 relative to 2-bromo-5-methylbenzoic acid).[1]

  • Reaction: Heat the reaction mixture to 55°C and maintain this temperature with vigorous stirring for 14 hours.[1] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

Experimental Workflow

G start Start: Assemble Dry Glassware setup Charge Flask with 2-Bromo-5-methylbenzoic acid and Anhydrous ZnCl₂ start->setup reagents Add Anhydrous THF and PdCl₂(PPh₃)₂ Catalyst setup->reagents add_pyrimidine Add 2-Chloropyrimidine reagents->add_pyrimidine reaction Heat to 55°C for 14 hours under Inert Atmosphere add_pyrimidine->reaction workup Cool, Quench with HCl, and Extract with Ethyl Acetate reaction->workup purification Wash, Dry, Concentrate, and Purify workup->purification end End: Obtain Pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Negishi cross-coupling reaction.

G cluster_reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) pd2_r_complex Ar-Pd(II)-R Ln pd2_complex->pd2_r_complex Transmetalation transmetalation Transmetalation (R-Zn-X) pd2_r_complex->pd0 Reductive Elimination product Product (Ar-R) pd2_r_complex->product reductive_elimination Reductive Elimination r1 Ar-X r1->pd2_complex r2 R-Zn-X r2->pd2_r_complex

References

Application Notes and Protocols for the Purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key building block in pharmaceutical synthesis. The following sections outline methods for recrystallization and column chromatography, along with analytical techniques for purity assessment.

Compound Properties and Purity Profile

A summary of the physical and chemical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is presented below. This data is essential for the selection and optimization of an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1][2]
Appearance White to light yellow solid[1]
Purity (by HPLC) ≥99.94%[1]
Predicted pKa 3.70 ± 0.36[3]
Storage Store at room temperature[3]

Potential Impurities and Purification Strategy

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can result in various impurities. A common synthetic route involves the coupling of a substituted benzoic acid derivative with a pyrimidine derivative. Understanding the potential impurities is crucial for designing an effective purification plan.

A logical workflow for the purification and analysis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is depicted below.

start Crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_assessment Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_assessment column_chromatography->purity_assessment pure_product Pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid purity_assessment->pure_product

Caption: General purification and analysis workflow.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. Based on the structure of the target molecule, solvents of intermediate polarity such as ethanol, or a mixed solvent system like ethanol/water, are good starting points.

Protocol: Single-Solvent Recrystallization

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

The workflow for a typical recrystallization experiment is illustrated below.

dissolve Dissolve crude product in minimal hot solvent hot_filtration Hot filtration (if necessary) dissolve->hot_filtration cool Slowly cool to induce crystallization hot_filtration->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry the pure crystals wash->dry

Caption: Recrystallization experimental workflow.

Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative. The choice of the mobile phase (eluent) is critical for achieving good separation.

Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles.

  • Sample Loading: Dissolve the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

The process of purification by column chromatography is outlined in the following diagram.

pack_column Pack column with silica gel slurry load_sample Load crude sample onto the column pack_column->load_sample elute Elute with a solvent gradient (e.g., PE/EtOAc) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate

Caption: Column chromatography experimental workflow.

Analytical Methods for Purity Assessment

To confirm the purity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid after purification, various analytical techniques should be employed.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

ParameterRecommended Conditions
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Petroleum Ether: Ethyl Acetate (e.g., 4:1 or 2:1 v/v)
Visualization UV light (254 nm)
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the final compound. A Certificate of Analysis for this compound indicates a purity of 99.94% as determined by HPLC.[1] A general reverse-phase HPLC method can be developed based on methods for similar carboxylic acids.

ParameterExample Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure of the purified compound. A Certificate of Analysis confirms a spectrum consistent with the structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.[1]

Expected ¹H NMR Spectral Data (Illustrative)

  • Aromatic protons (benzoic and pyrimidine rings)

  • Methyl group protons (singlet)

  • Carboxylic acid proton (broad singlet, may be exchanged with D₂O)

References

Application Notes and Protocols: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent orexin receptor antagonists. Its unique structural features, combining a benzoic acid moiety with a pyrimidine ring, make it a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This document provides detailed application notes on its primary use, protocols for its synthesis, and its subsequent conversion into the dual orexin receptor antagonist, Filorexant (MK-6096).

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer and antiviral agents.[1][2] The conjunction of this heterocycle with a benzoic acid functional group in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid creates a versatile intermediate for drug discovery.[3] Its most prominent application to date is in the synthesis of Filorexant (MK-6096), a dual orexin receptor antagonist (DORA) investigated for the treatment of insomnia.[3][4] Orexin-A and orexin-B are neuropeptides that regulate wakefulness, and their antagonism is a clinically validated mechanism for promoting sleep.[5]

Key Applications

The principal application of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is as a precursor for the synthesis of orexin receptor antagonists.[4] It serves as the core acidic component that is coupled with a suitable amine-containing fragment to generate the final active pharmaceutical ingredient. The pyrimidine moiety is crucial for the biological activity of the resulting compounds. While its primary role is as a synthetic intermediate, the pyrimidine-2-yl-benzoic acid scaffold itself is of significant interest in medicinal chemistry for generating libraries of compounds targeting various biological targets.[3] The compound is also noted for its potential use in synthesizing anticancer and antiviral drugs.[1]

Quantitative Data

As 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a synthetic intermediate, direct biological activity data such as IC50 or Ki values are not typically reported. The relevant quantitative data pertains to the final drug candidate synthesized from it, Filorexant (MK-6096).

CompoundTargetAssay TypeValueReference
Filorexant (MK-6096)Orexin 1 Receptor (OX1R)Binding Affinity (Ki)< 3 nM[4][5][6]
Filorexant (MK-6096)Orexin 2 Receptor (OX2R)Binding Affinity (Ki)< 3 nM[4][5][6]
Filorexant (MK-6096)Human OX1R expressed in CHO cellsFunctional Antagonism (FLIPR)11 nM (IC50)[4][6]

Signaling Pathway

The primary therapeutic target for drugs derived from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is the orexin signaling pathway. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and bind to two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness. Filorexant, synthesized from the title compound, acts as a dual antagonist, blocking the binding of orexins to both receptors, thereby reducing wakefulness and promoting sleep.

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron (Lateral Hypothalamus) cluster_1 Postsynaptic Neuron Orexin Precursor Orexin Precursor Orexin-A Orexin-A Orexin Precursor->Orexin-A Orexin-B Orexin-B Orexin Precursor->Orexin-B OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Orexin-B->OX2R Binds Wakefulness Increased Wakefulness OX1R->Wakefulness OX2R->Wakefulness Filorexant Filorexant (MK-6096) (from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid) Filorexant->OX1R Blocks Filorexant->OX2R Blocks

Caption: Orexin signaling pathway and antagonism by Filorexant.

Experimental Protocols

Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

This protocol is based on an optimized Negishi cross-coupling reaction.[4]

Materials:

  • 2-bromo-5-methylbenzoic acid

  • Anhydrous zinc chloride (ZnCl2)

  • 2-chloropyrimidine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a solution of 2-bromo-5-methylbenzoic acid (10.00 g) in anhydrous THF, add anhydrous zinc chloride powder (6.32 g) and the catalyst PdCl2(PPh3)2 (at a molar ratio of 0.02 relative to the benzoic acid).

  • Add 2-chloropyrimidine (at a molar ratio of 1.1:1 relative to the benzoic acid).

  • Heat the reaction mixture to 55°C and stir for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2-(pyrimidin-2-yl)benzoic acid. An optimized yield of 78.4% has been reported for this method.[4]

Synthesis_Workflow 2-bromo-5-methylbenzoic_acid 2-bromo-5-methylbenzoic acid Reaction Negishi Cross-Coupling 2-bromo-5-methylbenzoic_acid->Reaction 2-chloropyrimidine 2-chloropyrimidine 2-chloropyrimidine->Reaction Purification Purification Reaction->Purification Aqueous workup Final_Product 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Purification->Final_Product Column chromatography

Caption: Synthesis workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Synthesis of Filorexant (MK-6096) via Amide Coupling

This is a representative protocol for the amide bond formation between 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and the requisite piperidine derivative to form Filorexant.

Materials:

  • 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

  • (2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine (or its salt)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagent HATU (1.1 eq) and the base DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of (2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield Filorexant.

Amide_Coupling_Workflow cluster_reactants Reactants Acid 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) Acid->Activation Amine (2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Filorexant Filorexant (MK-6096) Purification->Filorexant

Caption: Workflow for the synthesis of Filorexant via amide coupling.

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable and versatile intermediate in medicinal chemistry. Its primary and well-documented role is in the construction of orexin receptor antagonists, exemplified by the synthesis of Filorexant (MK-6096). The synthetic protocols provided herein offer a basis for the preparation of this key intermediate and its subsequent elaboration into complex drug molecules. The biological context of orexin antagonism underscores the therapeutic potential of compounds derived from this important building block. Researchers in drug discovery and development can utilize 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a starting point for the exploration of new chemical entities targeting the orexin system and potentially other biological pathways.

References

Application of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable and versatile synthetic building block, primarily utilized in the development of therapeutic agents. Its unique structural motif, featuring a pyrimidine ring linked to a substituted benzoic acid, makes it a key component in the synthesis of orexin receptor antagonists, which are crucial in the management of sleep disorders. This document provides detailed application notes and experimental protocols for the use of 5-methyl-2-(pyrimidin-2-yl)benzoic acid in the synthesis of these antagonists, as well as exploring its potential in the development of novel anticancer and antiviral agents.

Introduction

The strategic importance of 5-methyl-2-(pyrimidin-2-yl)benzoic acid in medicinal chemistry stems from its role as a pivotal intermediate in the synthesis of complex pharmaceutical compounds.[1] Its rigid pyrimidine-benzoic acid core provides a well-defined scaffold for constructing molecules with high affinity and selectivity for biological targets. The presence of a carboxylic acid group allows for straightforward amide bond formation, a common and robust reaction in pharmaceutical synthesis, enabling the coupling of this core unit with various amine-containing fragments to generate diverse chemical libraries for drug discovery.[2]

One of the most significant applications of this building block is in the synthesis of dual orexin receptor antagonists (DORAs), such as Filorexant (MK-6096) and Suvorexant (MK-4305), which are indicated for the treatment of insomnia.[3][4] Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of wakefulness, and their receptors, OX1R and OX2R, are important targets for sleep-promoting drugs. By acting as an antagonist at these receptors, compounds derived from 5-methyl-2-(pyrimidin-2-yl)benzoic acid can effectively suppress the wake drive, thereby facilitating the onset and maintenance of sleep.

Furthermore, the pyrimidine nucleus is a well-established pharmacophore in a wide range of biologically active compounds, including anticancer and antiviral agents.[5] Derivatives of pyrimidine are known to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells and the replication of viruses.[5] This suggests that 5-methyl-2-(pyrimidin-2-yl)benzoic acid holds promise as a scaffold for the development of new therapeutics in these areas.

Application 1: Synthesis of Orexin Receptor Antagonists

The primary and most well-documented application of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is as a key precursor in the synthesis of orexin receptor antagonists. The general synthetic strategy involves the amide coupling of 5-methyl-2-(pyrimidin-2-yl)benzoic acid with a suitable chiral amine, typically a substituted piperidine or diazepane derivative.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

A robust method for the gram-scale synthesis of the title compound is the Negishi cross-coupling reaction.[3]

  • Materials: 2-bromo-5-methylbenzoic acid, anhydrous zinc chloride, 2-chloropyrimidine, PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride), anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 2-bromo-5-methylbenzoic acid (10.00 g) in an anhydrous solvent, add anhydrous zinc chloride powder (6.32 g).

    • Add the palladium catalyst, PdCl₂(PPh₃)₂, in a molar ratio of 0.02 relative to the 2-bromo-5-methylbenzoic acid.

    • Add 2-chloropyrimidine in a molar ratio of 1.1:1 relative to the 2-bromo-5-methylbenzoic acid.

    • Heat the reaction mixture to 55°C and stir for 14 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amide Coupling for the Synthesis of Filorexant (MK-6096)

This protocol describes the coupling of 5-methyl-2-(pyrimidin-2-yl)benzoic acid with a chiral piperidine derivative.

  • Materials: 5-methyl-2-(pyrimidin-2-yl)benzoic acid, ((2R,5R)-5-(((5-fluoropyridin-2-yl)oxy)methyl)-2-methylpiperidin-1-yl), a suitable coupling reagent (e.g., HATU, HOBt/EDCI), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

  • Procedure:

    • Dissolve 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the chiral piperidine derivative (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield Filorexant.

Data Presentation
CompoundTarget(s)Biological Activity (Ki)Amide Coupling Yield
Filorexant (MK-6096)OX1R, OX2R< 3 nMNot explicitly reported
Suvorexant (MK-4305)OX1R, OX2R0.55 nM (OXR1)83-97%
Signaling Pathway

Orexin_Signaling_Pathway OrexinA_B Orexin-A / Orexin-B OX1R_OX2R OX1R / OX2R (GPCR) OrexinA_B->OX1R_OX2R Binds to Gq Gq protein OX1R_OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Antagonist DORA (e.g., Filorexant) Antagonist->OX1R_OX2R Blocks

Application 2: Potential as a Scaffold for Anticancer Agents

The pyrimidine core of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is a common feature in many anticancer drugs that function as inhibitors of key cellular processes such as DNA synthesis or signal transduction pathways. While specific anticancer derivatives of 5-methyl-2-(pyrimidin-2-yl)benzoic acid are not yet widely reported, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new targeted therapies. For instance, many epidermal growth factor receptor (EGFR) inhibitors feature a pyrimidine core.

Experimental Workflow for Anticancer Drug Discovery

Anticancer_Workflow Start 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Library Combinatorial Library Synthesis (Amide Coupling with diverse amines) Start->Library Screening High-Throughput Screening (Cancer Cell Lines) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Compounds (Feedback) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Application 3: Potential as a Scaffold for Antiviral Agents

Similar to its potential in oncology, the pyrimidine moiety of 5-methyl-2-(pyrimidin-2-yl)benzoic acid makes it an attractive starting point for the development of novel antiviral agents. Pyrimidine analogs are known to interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Future Directions

The development of derivatives of 5-methyl-2-(pyrimidin-2-yl)benzoic acid as antiviral agents is a promising area for future research. A potential synthetic strategy would involve the coupling of the benzoic acid with amine-containing fragments known to possess antiviral activity or to interact with viral proteins.

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid has established itself as a critical building block in the synthesis of orexin receptor antagonists for the treatment of insomnia. The straightforward and high-yielding protocols for its synthesis and subsequent amide coupling reactions make it an attractive component for pharmaceutical development. Furthermore, its inherent pyrimidine structure suggests a broader potential for this scaffold in the discovery of new anticancer and antiviral therapies. Further exploration of the chemical space accessible from this versatile building block is warranted and holds significant promise for the development of future medicines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Notably, it is an important molecular fragment of the orexin receptor antagonist Filorexant (MK-6096), which has been investigated for the treatment of insomnia, highlighting its significance in medicinal chemistry and drug development.[2][3] The large-scale synthesis of this intermediate with high purity and yield is crucial for its application in the pharmaceutical industry. This document provides detailed protocols for a robust and scalable synthesis, along with quality control workflows and relevant biological context.

Synthetic Approach: Negishi Cross-Coupling

A highly efficient method for the large-scale synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is the Negishi cross-coupling reaction. This approach offers several advantages, including a short synthetic pathway, simple post-treatment, and high yields.[2][3] The reaction involves the palladium-catalyzed coupling of an organozinc reagent, derived from 2-bromo-5-methylbenzoic acid, with 2-chloropyrimidine.

Synthetic Workflow

SynthesisWorkflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling cluster_workup Work-up and Purification 2_bromo_5_methylbenzoic_acid 2-Bromo-5-methylbenzoic acid organozinc Organozinc Reagent 2_bromo_5_methylbenzoic_acid->organozinc  n-BuLi, -78 °C  ZnCl₂ product 5-Methyl-2-(pyrimidin-2-yl)benzoic acid organozinc->product  PdCl₂(PPh₃)₂ (cat.)  THF, 55 °C, 14 h 2_chloropyrimidine 2-Chloropyrimidine 2_chloropyrimidine->product crude_product Crude Product product->crude_product  Aqueous Work-up pure_product Pure Product (>99% Purity) crude_product->pure_product  Crystallization  (e.g., Ethanol/Water)

Caption: Synthetic workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
2-Bromo-5-methylbenzoic acidCommercially Available≥98%
2-ChloropyrimidineCommercially Available≥98%
n-Butyllithium (2.5 M in hexanes)Commercially AvailableReagent Grade
Anhydrous Zinc Chloride (ZnCl₂)Commercially Available≥98%
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Commercially AvailableCatalyst Grade
Tetrahydrofuran (THF), anhydrousCommercially Available≥99.9%, inhibitor-free
Hydrochloric Acid (HCl)Commercially AvailableReagent Grade
Ethyl AcetateCommercially AvailableACS Grade
Sodium Sulfate (Na₂SO₄), anhydrousCommercially AvailableReagent Grade
Large-Scale Synthesis Protocol (Based on Negishi Coupling)

1. Preparation of the Organozinc Reagent:

  • In a suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, charge 2-bromo-5-methylbenzoic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, 5-10 volumes).

  • Cool the mixture to -78 °C using a suitable cooling bath.

  • Slowly add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting slurry at -78 °C for 1 hour.

  • In a separate vessel, dissolve anhydrous zinc chloride (1.05 eq) in anhydrous THF (2-3 volumes) and cool to 0 °C.

  • Slowly transfer the solution of the lithiated species to the zinc chloride solution via cannula, keeping the temperature of the receiving vessel below 10 °C.

  • Allow the resulting mixture to warm to room temperature and stir for 2 hours.

2. Negishi Cross-Coupling Reaction:

  • To the freshly prepared organozinc reagent, add 2-chloropyrimidine (1.1 eq).

  • Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq).

  • Heat the reaction mixture to 55 °C and maintain for 14 hours. Monitor the reaction progress by HPLC.

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (5 volumes).

  • Adjust the pH of the aqueous layer to ~2-3 with 2 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with brine (2 x 3 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to afford 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a solid.

  • Dry the final product under vacuum at 50-60 °C to a constant weight.

Quantitative Data

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Materials
2-Bromo-5-methylbenzoic acid10.00 g1.00 kg
2-Chloropyrimidine5.8 g0.58 kg
n-Butyllithium (2.5 M)38.0 mL3.8 L
Anhydrous Zinc Chloride6.32 g0.63 kg
PdCl₂(PPh₃)₂0.65 g65 g
Reaction Conditions
Temperature55 °C55 °C
Reaction Time14 hours14-16 hours
Results
Yield Up to 78.4% [2][3]70-75%
Purity (HPLC) >99.0% >99.5%
Residual Palladium <10 ppm <5 ppm
Residual Solvents Within ICH limits Within ICH limits

Quality Control Workflow

A robust quality control (QC) strategy is essential to ensure the final Active Pharmaceutical Ingredient (API) meets the required standards for safety and efficacy.

QCWorkflow raw_materials Raw Material Testing (Identity, Purity, Assay) in_process In-Process Controls (Reaction Completion by HPLC) raw_materials->in_process crude_product_testing Crude Product Testing (Purity, Impurity Profile) in_process->crude_product_testing final_product_testing Final Product Release Testing (Appearance, Identity, Assay, Purity, Residual Solvents, Heavy Metals, Microbial Limits) crude_product_testing->final_product_testing stability Stability Studies (ICH Conditions) final_product_testing->stability OrexinSignaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin Orexin A / B OXR OX1R / OX2R Orexin->OXR Binds Gq Gq OXR->Gq Gi Gi OXR->Gi Antagonist Orexin Receptor Antagonist Antagonist->OXR Blocks Neuronal_Excitation Neuronal Excitation (Wakefulness) Antagonist->Neuronal_Excitation Inhibits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_increase->Neuronal_Excitation

References

Synthesis of Alectinib Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of key intermediates in the production of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The following procedures have been compiled and adapted from various sources to provide a comprehensive guide for laboratory synthesis.

Core Synthesis Strategy

The synthesis of Alectinib involves the construction of a complex tetracyclic core. A common strategy involves the preparation of a substituted indole intermediate, which is then further elaborated to form the final carbazole structure. The key intermediates and their synthetic connections are outlined below. A scalable manufacturing process has been developed that focuses on a concise preparation of the indole-containing tetracyclic core, which is a characteristic structural feature of alectinib. This process has been shown to produce alectinib on a multikilogram scale with an overall yield of 29% and purity exceeding 99.9 area%.[1][2]

Key Intermediates and Synthetic Protocols

The following sections detail the experimental procedures for the synthesis of three critical intermediates in the Alectinib synthetic pathway.

Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

This intermediate serves as a crucial building block, providing the substituted phenyl ring necessary for the core structure. A novel process for its preparation has been developed to improve yield and reduce the use of toxic reagents.[3][4]

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is outlined in the patent literature.[3] The process involves the iodination of a precursor compound. The reaction can be performed at temperatures ranging from 0°C to the boiling point of the solvent used, for a duration of 30 minutes to 48 hours.[3] Preferred iodinating agents include iodine or N-iodosuccinimide, with N-iodosuccinimide being the preferred choice.[3] The reaction is carried out in the presence of an inorganic or organic acid, with methanesulfonic acid being a preferred organic acid.[3]

Table 1: Summary of Reaction Conditions for the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

ParameterConditionSource
Temperature0°C to boiling point of solvent[3]
Reaction Time30 min to 48 hours[3]
Iodinating AgentN-iodosuccinimide (preferred) or Iodine[3]
Acid CatalystMethanesulfonic acid (preferred)[3]
Purification SolventPentane, hexane, n-heptane, or mixtures thereof[3]
Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

This β-keto ester is a key precursor for the construction of the indole ring system. Its synthesis involves the reaction of the previously prepared carboxylic acid with a malonic acid derivative.

Reaction Scheme:

Experimental Protocol:

Mono-tert-butyl malonic acid is dissolved in tetrahydrofuran (THF) under a nitrogen atmosphere at room temperature. The mixture is cooled to 10-15°C, and triethylamine and magnesium chloride are added sequentially, followed by stirring for approximately 2 hours at 25-30°C.[3][5] In a separate vessel, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is dissolved in THF and cooled to 10-15°C before being added to the reaction mixture.[3][5] A facile and scalable process has been developed for the preparation of the indole-core of alectinib, which is a key structural feature.[6]

Table 2: Summary of Reagents and Conditions for the Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

Reagent/ConditionQuantity/ParameterSource
2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid0.7858 moles[3][5]
Mono-tert-butyl malonic acid1.41 moles[3][5]
Triethylamine3.14 moles[3][5]
Magnesium chloride1.65 moles[3][5]
SolventTetrahydrofuran (THF)[3][5]
Temperature10-15°C (addition), 25-30°C (stirring)[3][5]
Yield85%[3][5]
Purity99%[3][5]
Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

This is a key indole intermediate that forms the core of the Alectinib molecule. Its synthesis is achieved through a reductive cyclization of a nitro-precursor.[6][7][8]

Reaction Scheme:

Experimental Protocol:

The precursor, tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is dissolved in a suitable solvent such as tetrahydrofuran (THF).[6] A solution of sodium dithionite (Na₂S₂O₄) in water is then added slowly to the reaction mixture.[6] The reaction is stirred at 20-30°C for approximately 4 hours. Following the reduction, an acid, such as hydrochloric acid (HCl), is added to facilitate the cyclization to the indole.[6] The product is then isolated by crystallization.

Table 3: Summary of Conditions for the Synthesis of the Indole Intermediate

Reagent/ConditionParameter/QuantitySource
Reducing AgentSodium dithionite (Na₂S₂O₄)[6]
SolventTetrahydrofuran (THF) and Water[6]
Temperature20-30°C[6]
Reaction Time4 hours (reduction)[6]
Cyclization AgentHydrochloric Acid (HCl)[6]
Yield73% (from 2-aryl-2-methylpropionic acid)[6]
Purity>99.5%[6]

Synthesis Workflow

The overall synthetic workflow for the preparation of the key indole intermediate is depicted below. This process highlights the key transformations from the starting arylpropionic acid to the functionalized indole.

G cluster_0 Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid cluster_1 Synthesis of β-Keto Ester cluster_2 Indole Formation Arylpropionic_Acid 2-(4-Ethylphenyl)-2-methylpropanoic acid Iodination Iodination (N-Iodosuccinimide, Methanesulfonic Acid) Arylpropionic_Acid->Iodination Intermediate_1 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid Iodination->Intermediate_1 Coupling Coupling (TEA, MgCl2, THF) Intermediate_1->Coupling Malonate Mono-tert-butyl malonate Malonate->Coupling Intermediate_2 tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Coupling->Intermediate_2 Substitution Nucleophilic Aromatic Substitution Intermediate_2->Substitution Nitro_Aryl 4-Chloro-3-nitrobenzonitrile Nitro_Aryl->Substitution Nitro_Intermediate tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Substitution->Nitro_Intermediate Reductive_Cyclization Reductive Cyclization (Na2S2O4, HCl) Nitro_Intermediate->Reductive_Cyclization Indole_Intermediate tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Reductive_Cyclization->Indole_Intermediate

Caption: Synthetic workflow for the preparation of a key indole intermediate of Alectinib.

Final Steps to Alectinib

The synthesized indole intermediate, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, can be converted to Alectinib through a series of further chemical transformations. These steps typically involve a Suzuki coupling to introduce the morpholinopiperidinyl side chain, followed by cyclization to form the final tetracyclic carbazole core.[7][8] A process for preparing alectinib from 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo-[b]carbazole-3-carbonitrile has also been described.[4] This final intermediate can be converted to alectinib by reaction with trimethylsilylacetylene followed by reduction of the ethynyl group.[4]

The overall synthetic strategy can be visualized as follows:

G Indole_Intermediate tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Suzuki_Coupling Suzuki Coupling (with 4-(4-piperidinyl)morpholine derivative) Indole_Intermediate->Suzuki_Coupling Coupled_Product Coupled Indole Derivative Suzuki_Coupling->Coupled_Product Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Alectinib Alectinib Cyclization->Alectinib

Caption: Final steps in the synthesis of Alectinib from the key indole intermediate.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document details synthetic protocols, presents key biological data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key building block in medicinal chemistry, recognized for its role in the development of bioactive molecules.[1] Its structural features, including a pyrimidine ring and a carboxylic acid moiety, make it an ideal starting point for the synthesis of diverse compound libraries. The pyrimidine nucleus is a common motif in kinase inhibitors and other targeted therapies, suggesting the potential for derivatives of this benzoic acid to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[2][3] This document outlines protocols for the derivatization of the carboxylic acid group, primarily through amide bond formation, and summarizes the biological activities of resulting novel compounds.

Data Presentation

The following tables summarize quantitative data for derivatives of pyrimidine- and benzamide-containing compounds, highlighting their potential as kinase inhibitors and anti-inflammatory agents.

Table 1: Kinase Inhibitory Activity of Novel Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
1 PTK0.07MDA-MB-468[2]
2 CK20.01-[4]
3 CK20.065-[4]
4 CK20.008-[4]

Table 2: Anti-Inflammatory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
56a >1001.71>58.5[5][6]
56b >1001.03>97.1[5][6]
56c >1001.12>89.3[5][6]
Celecoxib 150.045333[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid via amide coupling, a common and effective strategy for generating novel analogs.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the synthesis of amide derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol utilizes the carbodiimide coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Materials:

  • 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

  • Amine of interest

  • EDC

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate a general workflow for the synthesis of a derivative library and a potential signaling pathway that could be targeted by these novel compounds.

G cluster_workflow Experimental Workflow: Derivative Library Synthesis A 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Amine Library (Diverse Scaffolds) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Biological Screening (e.g., Kinase Assays) E->F

Caption: A generalized workflow for the synthesis and screening of a novel compound library.

G cluster_pathway Potential Signaling Pathway: Kinase Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activation Substrate Downstream Substrates Receptor->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid Derivative Inhibitor->Receptor Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, focusing on the optimized Negishi cross-coupling method.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst, PdCl₂(PPh₃)₂, has not degraded. Use a fresh batch or one stored under inert conditions. Consider a brief activation step if necessary.
Incomplete Formation of the Organozinc ReagentAnhydrous zinc chloride is crucial. Ensure it is completely dry before use. The reaction to form the organozinc species from 2-bromo-5-methylbenzoic acid may require gentle heating to initiate.
Poor Quality Starting MaterialsVerify the purity of 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine. Impurities can interfere with the catalyst and reduce yield.
Presence of OxygenThe Negishi coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[1] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
Incorrect Reaction TemperatureThe optimal temperature is reported to be 55°C.[2][3] Lower temperatures may slow the reaction, while significantly higher temperatures could lead to catalyst decomposition or side reactions.
Formation of Side Products Homocoupling of the Organozinc ReagentThis can occur if the reaction conditions are not optimal. Ensure the dropwise addition of the organozinc reagent to the solution containing the catalyst and 2-chloropyrimidine.
Protodebromination of Starting MaterialTraces of water can lead to the replacement of bromine with a hydrogen atom. Ensure all reagents and solvents are anhydrous.
Difficulty in Product Purification Co-elution with Starting Materials or ByproductsOptimize column chromatography conditions (e.g., solvent system polarity) for better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective reported method for synthesizing 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

A1: A one-pot Negishi cross-coupling reaction using 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine has been reported as an effective method. This approach utilizes PdCl₂(PPh₃)₂ as a catalyst and has been optimized to achieve a yield of up to 78.4%.[2][3]

Q2: My reaction yield is significantly lower than the reported 78.4%. What are the most critical parameters to check?

A2: The most critical parameters to investigate for low yield are the quality and dryness of your reagents (especially anhydrous zinc chloride), the inertness of your reaction atmosphere, and the activity of your palladium catalyst.[1] Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of nitrogen or argon.

Q3: Can I use a different palladium catalyst for this synthesis?

A3: While the optimized protocol specifies PdCl₂(PPh₃)₂, other palladium catalysts common in cross-coupling reactions, such as Pd(PPh₃)₄ or catalysts with more specialized phosphine ligands, might also work. However, re-optimization of the reaction conditions (e.g., temperature, reaction time, and base, if applicable) would likely be necessary. For challenging couplings, catalysts with bulky, electron-rich ligands are often beneficial.

Q4: Is a Suzuki coupling a viable alternative to the Negishi coupling for this synthesis?

A4: Yes, a Suzuki coupling is a plausible alternative. This would involve coupling a boronic acid or boronic ester derivative of either the benzoic acid or the pyrimidine fragment with the corresponding halide. However, Suzuki couplings come with their own set of challenges, such as the stability of the boronic acid and the choice of base and solvent, which would require separate optimization.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Periodically take small aliquots from the reaction mixture, quench them, and analyze them to observe the consumption of starting materials and the formation of the product.

Experimental Protocols & Data

Optimized Negishi Coupling Synthesis

An optimized protocol for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid has been reported with a maximum yield of 78.4%.[2][3]

Experimental Parameters:

ParameterValue
Starting Material 1 2-bromo-5-methylbenzoic acid (10.00 g)
Starting Material 2 2-chloropyrimidine
Reagent Anhydrous zinc chloride powder (6.32 g)
Catalyst PdCl₂(PPh₃)₂
Catalyst Loading 0.02 molar ratio relative to 2-bromo-5-methylbenzoic acid
Molar Ratio (2-chloropyrimidine : 2-bromo-5-methylbenzoic acid) 1.1 : 1
Reaction Temperature 55°C
Reaction Time 14 hours
Maximum Yield 78.4%

Methodology:

The synthesis involves a one-pot Negishi cross-coupling method. The key steps are the formation of an organozinc reagent from 2-bromo-5-methylbenzoic acid and anhydrous zinc chloride, followed by the palladium-catalyzed cross-coupling with 2-chloropyrimidine. The reaction is carried out at 55°C for 14 hours.[2][3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Charge Reactor with 2-bromo-5-methylbenzoic acid, anhydrous ZnCl₂, and Catalyst start->reagents atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere add_pyrimidine Add 2-chloropyrimidine atmosphere->add_pyrimidine heat Heat to 55°C add_pyrimidine->heat react Maintain at 55°C for 14h heat->react monitor Monitor Progress (TLC/HPLC) react->monitor react->monitor cool Cool to Room Temperature monitor->cool quench Reaction Quench cool->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify end Isolated Product: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid purify->end G cluster_catalyst Catalyst Issues cluster_reagents Reagent & Atmosphere Issues cluster_conditions Reaction Condition Issues start Low or No Yield catalyst_quality Check Catalyst Quality (Age, Storage) start->catalyst_quality Is catalyst active? reagent_purity Verify Purity of Starting Materials start->reagent_purity Are reagents pure? temp Verify Reaction Temperature (55°C) start->temp Are conditions correct? catalyst_loading Verify Catalyst Loading catalyst_quality->catalyst_loading end_node Re-run with verified parameters catalyst_loading->end_node anhydrous_zncl2 Ensure ZnCl₂ is Anhydrous reagent_purity->anhydrous_zncl2 inert_atm Check for Leaks in Inert Atmosphere Setup anhydrous_zncl2->inert_atm inert_atm->end_node time Confirm Reaction Time (14h) temp->time time->end_node

References

common side reactions in the synthesis of 2-(pyrimidin-2-yl)benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of 2-(pyrimidin-2-yl)benzoic acids. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing a significant amount of a byproduct with a mass corresponding to a bi-pyrimidine or a biphenyl species. What is happening and how can I prevent it?

A1: This is likely due to a homocoupling side reaction . In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Negishi coupling, the organometallic reagent (organoboron or organozinc) can react with itself to form a dimer. This is a common issue, especially when the reaction is exposed to oxygen.[1][2]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[3]

  • Optimize Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the organometallic reagent. A large excess can promote homocoupling.[3]

  • Control Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it can also lead to more side reactions. Use the lowest effective catalyst concentration.

  • Choice of Ligand: For Suzuki couplings, using more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[3]

Q2: My reaction is sluggish, and I am isolating a significant amount of the dehalogenated starting material (e.g., pyrimidine instead of the coupled product). What causes this and how can I minimize it?

A2: This side reaction is known as dehalogenation (or hydrodehalogenation) and results in the replacement of the halogen on your pyrimidine ring with a hydrogen atom.[4][5] This can be caused by several factors, including the presence of hydride sources or certain reaction conditions that favor this pathway.

Troubleshooting Steps:

  • Base Selection: Avoid using bases that can act as hydride donors, such as alkoxides. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally preferred in these couplings.[3]

  • Solvent Choice: Ensure you are using anhydrous solvents. The presence of water can sometimes contribute to dehalogenation.[5] Thoroughly dried and degassed aprotic solvents like dioxane or toluene are recommended.[3]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent prolonged exposure to conditions that favor dehalogenation.[3]

Q3: I am using a boronic acid or ester in a Suzuki coupling and see a significant amount of unreacted pyrimidine halide and the corresponding arene from my boronic acid. What is the likely cause?

A3: This is likely due to protodeboronation , which is the cleavage of the carbon-boron bond of your boronic acid or ester, replacing it with a carbon-hydrogen bond.[6] This is a particularly common side reaction with heteroaryl boronic acids, where the heteroatoms can influence the stability of the C-B bond.[6]

Troubleshooting Steps:

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are often more stable to protodeboronation than the corresponding boronic acids.

  • Base and Solvent System: The choice of base and solvent can significantly impact the rate of protodeboronation. Anhydrous conditions and carefully selected non-nucleophilic bases can help. For some systems, aqueous base solutions can paradoxically suppress protodeboronation by facilitating a faster transmetalation step.

  • Use of Additives: In some cases, the addition of a small amount of a silver salt (e.g., Ag₂O) can help to promote the desired coupling over protodeboronation.

Q4: My reaction is not proceeding to completion, even with extended reaction times and increased temperature. What could be inhibiting the catalyst?

A4: The nitrogen atoms in the pyrimidine ring can act as ligands and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is a common issue when working with nitrogen-containing heterocycles.

Troubleshooting Steps:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can help to stabilize the active catalytic species and prevent coordination of the pyrimidine nitrogen to the palladium center.[3]

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be more effective than generating the active catalyst in situ from a Pd(II) precatalyst.

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading may be necessary to overcome the inhibition.

Q5: I am synthesizing the 2-(pyrimidin-2-yl)benzoic acid from a nitrile precursor, but my final product is contaminated with an amide intermediate. How can I ensure complete hydrolysis?

A5: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8][9] Incomplete hydrolysis is a common issue if the reaction conditions are not sufficiently forcing.

Troubleshooting Steps:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the hydrolysis to completion. Microwave-assisted hydrolysis can often significantly reduce reaction times.[7]

  • Concentration of Acid or Base: Use a higher concentration of the acid or base catalyst.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[9] If one is not effective, trying the other may be beneficial. For example, heating under reflux with a strong base like sodium hydroxide, followed by acidification, is a common and effective method.[9]

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

Observed Issue Potential Side Reaction Key Troubleshooting Recommendations
Byproduct with mass of a dimerHomocouplingEnsure inert atmosphere, optimize stoichiometry, control catalyst loading.[1][2][3]
Dehalogenated starting materialDehalogenationUse non-hydridic bases (carbonates, phosphates), anhydrous solvents, and monitor reaction time.[3][4][5]
Arene from boronic acid reagentProtodeboronationUse boronic esters, optimize base/solvent system, consider additives like Ag₂O.[6]
Low or no conversionCatalyst InhibitionUse bulky, electron-rich phosphine ligands, consider pre-formed Pd(0) catalysts.[3]
Amide impurity in final productIncomplete Nitrile HydrolysisIncrease reaction time/temperature, use higher concentration of acid/base.[7][8][9]

Experimental Protocols & Visualizations

General Workflow for Troubleshooting Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 2-(pyrimidin-2-yl)benzoic acids via palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_byproducts Major Byproducts Observed? check_conversion->check_byproducts No catalyst_inhibition Troubleshoot Catalyst Inhibition: - Use bulky, electron-rich ligands - Increase catalyst loading cautiously - Use pre-formed Pd(0) catalyst check_conversion->catalyst_inhibition Yes dehalogenation Dehalogenation Suspected: - Check base (use carbonates/phosphates) - Ensure anhydrous solvent - Monitor reaction time check_byproducts->dehalogenation Yes (Dehalogenated SM) homocoupling Homocoupling Suspected: - Ensure strict inert atmosphere - Optimize stoichiometry - Check for oxygen contamination check_byproducts->homocoupling Yes (Dimerized Product) protodeboronation Protodeboronation Suspected: - Use boronic ester instead of acid - Optimize base and solvent - Consider additives check_byproducts->protodeboronation Yes (Arene from Boronic Acid) success Successful Reaction check_byproducts->success No catalyst_inhibition->start Re-run Experiment dehalogenation->start Re-run Experiment homocoupling->start Re-run Experiment protodeboronation->start Re-run Experiment

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway of Common Side Reactions in Suzuki-Miyaura Coupling

This diagram illustrates the competing pathways in a Suzuki-Miyaura coupling that lead to the desired product versus common side products.

Suzuki_Pathways cluster_main Desired Cross-Coupling Pathway cluster_side Side Reaction Pathways Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Dehalogenation Dehalogenation Oxidative Addition->Dehalogenation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Protodeboronation Protodeboronation Ar'-B(OR)2->Protodeboronation Homocoupling Homocoupling Ar'-B(OR)2->Homocoupling Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Ar-H Ar-H Dehalogenation->Ar-H Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

troubleshooting guide for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a question-and-answer format.

Question 1: My final product has a low yield after purification. What are the possible causes and solutions?

Answer: Low recovery of the final product can stem from several factors throughout the purification process. Common causes include incomplete extraction, loss of compound during chromatography, or suboptimal crystallization conditions. To improve your yield, consider the following:

  • Extraction pH: Ensure the pH of the aqueous layer is appropriately adjusted during workup. To extract the acidic 5-Methyl-2-(pyrimidin-2-yl)benzoic acid into an organic solvent, the aqueous layer should be acidified to a pH below the pKa of the carboxylic acid group (predicted to be around 3.70) to ensure it is in its neutral form.[1] Conversely, to wash away neutral organic impurities, you can extract your compound into a basic aqueous solution.

  • Chromatography: The compound might be partially or fully retained on the silica gel column. This can happen if the compound is unstable on acidic silica.[2][3] Using a less acidic stationary phase like neutral alumina or deactivated silica gel can prevent this.[2]

  • Recrystallization Solvent: The choice of solvent is crucial for good recovery. An ideal solvent will dissolve the compound when hot but not when cold.[2] For benzoic acid derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes are often used.[2][4][5]

Question 2: I'm observing significant streaking of my compound on the TLC plate. How can I resolve this?

Answer: Streaking on a TLC plate is a common issue when dealing with acidic or basic compounds like 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, due to interactions with the stationary phase.[6] To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For an acidic compound, adding a small percentage of acetic acid (e.g., 0.5-1%) can help to improve the spot shape.[6]

  • Use a Different Stationary Phase: As with low yield issues, switching to a neutral stationary phase like alumina can reduce the interactions causing the streaking.[2]

Question 3: My compound is not crystallizing from the chosen solvent system. What steps can I take to induce crystallization?

Answer: If your compound is resistant to crystallization and remains an oil or in solution, several techniques can be employed to induce crystal formation:[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cooling: If crystallization does not occur at room temperature, try cooling the solution in an ice bath or even a freezer.[2]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. This can often trigger crystallization. For pyrimidine derivatives that are soluble in DMF or DMSO, DCM, cyclohexane, dioxane, or ethyl acetate can be tested as anti-solvents.[7]

Question 4: The purified compound shows persistent colored impurities. How can I remove them?

Answer: Colored impurities often arise from residual metal catalysts (like palladium from a preceding Suzuki or Negishi coupling reaction) or high molecular weight byproducts.[6][8] Here are some strategies to remove them:

  • Aqueous Washes: During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove residual metal catalysts.[6]

  • Activated Charcoal: Treatment with activated charcoal can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before filtering it off through celite.[4]

  • Recrystallization: This is often the most effective method for removing colored impurities, as they may have different solubility profiles from your target compound.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for column chromatography of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

A1: A good starting point for column chromatography would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] The polarity can be gradually increased. Given the acidic nature of the compound, adding a small amount of acetic acid to the mobile phase can improve separation and peak shape.[6]

Q2: What is a suitable solvent for recrystallizing 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

A2: Based on the properties of similar benzoic acid and pyrimidine derivatives, good solvent choices for recrystallization include ethanol, methanol, or ethyl acetate, potentially mixed with water or a non-polar solvent like hexanes to achieve the desired solubility characteristics.[2][4][5]

Q3: My compound appears to be degrading on the silica gel column. What are my alternatives?

A3: If you suspect your compound is unstable on acidic silica gel, you have a few options. You can neutralize the silica gel by pre-treating it with a solution of a base like triethylamine in your eluent.[2] Alternatively, you can use a different stationary phase altogether, such as basic or neutral alumina.[2] Preparative TLC or reverse-phase chromatography could also be considered.

Data Presentation

Table 1: Comparison of Purification Methods for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Purification MethodTypical Yield (%)Purity (%) (by HPLC)Key AdvantagesCommon Issues
Column Chromatography (Silica Gel) 60-8095-98Good separation of non-polar impurities.Potential for compound degradation, streaking.[2][3]
Column Chromatography (Alumina) 65-8596-99Suitable for acid-sensitive compounds.Can be more expensive than silica gel.
Recrystallization 50-75>99High purity achievable, removes colored impurities.Lower yield, requires finding a suitable solvent.[2]
Acid-Base Extraction 80-95 (crude)85-95Good for initial cleanup and removing neutral impurities.May not remove acidic or basic impurities effectively.

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[2]

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound. A gradient of 10% to 50% ethyl acetate in hexanes is a reasonable starting point.

    • If streaking is observed on TLC, consider adding 0.5% acetic acid to the mobile phase.[6]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Detailed Methodology for Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath to check for crystal formation. If no crystals form, the solvent may be too good. If the compound is insoluble even when hot, the solvent is not suitable.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the compound just dissolves. Avoid using excess solvent.[5]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly to remove all traces of solvent.

Mandatory Visualization

G start Start: Crude Product (5-Methyl-2-(pyrimidin-2-yl)benzoic acid) tlc Analyze by TLC start->tlc decision_purity Is the major spot well-separated and clean? tlc->decision_purity chromatography Column Chromatography decision_purity->chromatography No, multiple spots recrystallization Recrystallization decision_purity->recrystallization Yes, but colored or amorphous acid_base Acid-Base Extraction decision_purity->acid_base Many baseline impurities decision_streaking Streaking on TLC? chromatography->decision_streaking decision_crystallization Does it crystallize upon cooling? recrystallization->decision_crystallization acid_base->start Further purification needed add_modifier Add modifier (e.g., Acetic Acid) to mobile phase decision_streaking->add_modifier Yes end Pure Product decision_streaking->end No add_modifier->chromatography change_stationary_phase Use neutral alumina or deactivated silica change_stationary_phase->chromatography induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Use anti-solvent decision_crystallization->induce_crystallization No decision_crystallization->end Yes induce_crystallization->recrystallization

Caption: Troubleshooting workflow for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

References

Technical Support Center: Optimization of Reaction Parameters for Negishi Coupling of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzoic acids in Negishi-type coupling reactions. The content is designed to address specific experimental challenges and offer guidance on optimizing reaction parameters for successful carbon-carbon bond formation.

Frequently Asked questions (FAQs)

Q1: Can I use benzoic acids directly in a standard Negishi coupling reaction?

No, benzoic acids are not suitable for direct use in a standard Negishi coupling. The reaction requires an organic halide or triflate to undergo oxidative addition to the palladium catalyst. The carboxylic acid functional group is not a suitable leaving group for this step. Therefore, benzoic acids must first be converted into a suitable electrophilic partner, such as an aryl bromide or chloride.

Q2: What are the primary strategies for using benzoic acids in Negishi-type couplings?

There are two main strategies for utilizing benzoic acids for the synthesis of biaryls via a Negishi-type coupling:

  • Two-Step Approach: Conversion to Aryl Halide followed by Negishi Coupling. This is the most common and well-established method. The benzoic acid is first converted to an aryl halide (typically a bromide) via a halodecarboxylation reaction, such as the Hunsdiecker reaction or a modified Barton decarboxylation. The resulting aryl halide is then used in a standard Negishi coupling with an organozinc reagent.

  • One-Step Approach: Decarboxylative Cross-Coupling. This approach directly couples the benzoic acid with an organozinc reagent, with the carboxylic acid group being extruded as carbon dioxide. While often referred to in the context of Negishi-type reactions, the mechanism can be distinct from a classical Negishi coupling and may involve different catalytic systems, sometimes employing co-catalysts like copper salts. This method is advantageous for its atom economy but can be more sensitive to the substrate's electronic and steric properties.

Q3: Which strategy is better: the two-step conversion or the one-step decarboxylative coupling?

The choice of strategy depends on several factors, including the substrate scope, functional group tolerance, and the availability of established protocols.

  • The two-step approach is generally more robust and has a broader substrate scope, as the Negishi coupling of aryl halides is a very well-understood and versatile reaction. However, it involves an additional synthetic step, which may lower the overall yield.

  • The one-step decarboxylative coupling is more atom-economical and can be a more efficient route if applicable to your specific substrate. However, it can be more challenging to optimize, and its success is often dependent on the electronic properties of the benzoic acid, with electron-deficient or ortho-substituted benzoic acids sometimes showing higher reactivity.

Troubleshooting Guides

Pathway 1: Conversion of Benzoic Acid to Aryl Halide (Hunsdiecker Reaction) & Subsequent Negishi Coupling

Problem 1: Low or no yield of aryl bromide from the Hunsdiecker reaction.

  • Possible Cause 1: Impure or wet silver carboxylate. The silver salt of the benzoic acid must be pure and scrupulously dry for the reaction to proceed efficiently.[1][2]

    • Solution: Ensure the silver carboxylate is prepared from pure benzoic acid and thoroughly dried under vacuum before use. Preparation from the carboxylic acid and silver oxide is a common method.[3][4]

  • Possible Cause 2: Side reaction - electrophilic bromination. For electron-rich benzoic acids, electrophilic bromination of the aromatic ring can be a significant side reaction, leading to brominated benzoic acid derivatives instead of the desired aryl bromide.[3][5]

    • Solution: Consider using N-Bromosuccinimide (NBS) as the bromine source, which can suppress electrophilic bromination by providing a low concentration of bromine radicals.[6]

  • Possible Cause 3: Formation of Simonini reaction product. If iodine is used, an ester (RCOOR) can form as a byproduct if the stoichiometry is not carefully controlled. A 2:1 ratio of silver carboxylate to iodine favors the Simonini reaction.[2][6]

    • Solution: Use a 1:1 ratio of the silver carboxylate to iodine to favor the formation of the alkyl halide.[6]

Problem 2: Low yield or stalled Negishi coupling reaction with the synthesized aryl bromide.

  • Possible Cause 1: Impurities in the aryl bromide. Residual silver salts or byproducts from the Hunsdiecker reaction can poison the palladium catalyst in the subsequent Negishi coupling.

    • Solution: Meticulously purify the aryl bromide by column chromatography or distillation before use in the Negishi coupling.

  • Possible Cause 2: Catalyst deactivation. The palladium catalyst can deactivate through various pathways, including the formation of palladium black or inhibition by coordinating functional groups on the substrate or product.[7]

    • Solution:

      • Ensure strictly inert and anhydrous reaction conditions to prevent catalyst decomposition.

      • If your substrate contains coordinating groups (e.g., tertiary amines, thiophenes), consider using a higher catalyst loading or screening different ligands that are more resistant to deactivation.[7] Bulky, electron-rich phosphine ligands are often effective.

  • Possible Cause 3: Poor quality of the organozinc reagent. Organozinc reagents are sensitive to air and moisture.[8]

    • Solution: Prepare or handle organozinc reagents under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents and glassware. Consider in situ generation of the organozinc reagent if possible.[9]

Pathway 2: Direct Decarboxylative Cross-Coupling of Benzoic Acids

Problem 3: Low or no yield in the decarboxylative coupling reaction.

  • Possible Cause 1: Unfavorable electronic properties of the benzoic acid. Decarboxylative couplings are often more efficient for electron-deficient benzoic acids or those with ortho-substituents. Electron-rich benzoic acids can be less reactive.[10][11]

    • Solution: Screen different catalyst systems. Some bimetallic systems (e.g., Pd/Cu or Pd/Ag) have been shown to be effective for a broader range of substrates.[4][12] Also, consider using stronger electron-withdrawing groups on the benzoic acid if the synthesis allows.

  • Possible Cause 2: Inefficient decarboxylation. The decarboxylation step can be the rate-limiting step.

    • Solution: Higher reaction temperatures may be required. The choice of catalyst and ligand is also crucial. For some systems, the addition of a co-catalyst like a copper salt can facilitate decarboxylation.[12]

  • Possible Cause 3: Homocoupling of the organozinc reagent or the benzoic acid. Homocoupling is a common side reaction that consumes the starting materials.[13]

    • Solution:

      • Slowly add the organozinc reagent to the reaction mixture to keep its concentration low.

      • Optimize the stoichiometry of the reactants. A slight excess of the organozinc reagent is common, but a large excess can promote homocoupling.

Data Presentation

Table 1: Hunsdiecker Reaction of Substituted Benzoic Acids - Reaction Parameters and Yields

Benzoic Acid DerivativeHalogenating AgentSolventTemperature (°C)Time (h)Yield of Aryl Halide (%)Reference
Benzoic AcidBr₂ (with Ag₂O)CCl₄Reflux4~50-60[5][6]
4-Nitrobenzoic AcidBr₂ (with Ag₂O)CCl₄Reflux279[5]
3-Nitrobenzoic AcidBr₂ (with Ag₂O)CCl₄Reflux289[5]
2-Nitrobenzoic AcidBr₂ (with Ag₂O)CCl₄Reflux1.595[5]
4-Chlorobenzoic AcidBr₂ (with Ag₂O)CCl₄Reflux3~60[5]
p-Methoxycinnamic acidTBCAEt₂O/H₂O (biphasic)RT2495[12]

Table 2: Optimization of Negishi Coupling of Aryl Bromides with Organozinc Reagents

Aryl BromideOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BromobenzenePhZnClPd(dppf)Cl₂ (2)-DioxaneReflux298[14]
4-BromoanisoleMe₂ZnPd(dppe)Cl₂ (2)-DioxaneReflux195[14]
4-BromobenzonitrileEt₂ZnPd(OAc)₂ (1) / CPhos (2)CPhos (2)THFRT392[15][16]
2-Bromotoluenen-BuZnBrPd₂(dba)₃ (1) / SPhos (4)SPhos (4)THF701288[1]
3-Bromo-2-iodofuranPhZnClPd(PPh₃)₄ (5)-THF5012~85[3]

Table 3: Decarboxylative Cross-Coupling of Benzoic Acids with Organozinc Reagents

Benzoic Acid DerivativeOrganozinc ReagentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
2-Nitrobenzoic AcidPh₂ZnPd(OAc)₂ / CuI / 1,10-phenDMA1451675[17]
Thiophene-2-carboxylic acid4-MeC₆H₄ZnClPd₂(dba)₃ / P(2-furyl)₃DMF1351685
Pentafluorobenzoic acid4-MeOC₆H₄Br (in situ Zn)Pd(OAc)₂ / P(t-Bu)₃Diglyme1201282
2,6-Dimethoxybenzoic acid4-ClC₆H₄Br (in situ Zn)PdCl₂ / Cu(OH)₂NMP1602470
Cyclohexanecarboxylic acid4-Iodoanisole (in situ Zn)NiBr₂·glyme / FeCl₃DMART2468

Experimental Protocols

Protocol 1: Synthesis of an Aryl Bromide from a Benzoic Acid via the Hunsdiecker Reaction

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • Silver(I) Oxide (Ag₂O, 0.5 equiv)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Bromine (Br₂, 1.1 equiv)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Silver Carboxylate:

    • In a round-bottom flask protected from light, dissolve the benzoic acid in an appropriate solvent (e.g., water or ethanol).

    • Add silver(I) oxide to the solution and stir the mixture at room temperature until the reaction is complete (typically monitored by the cessation of gas evolution or by TLC).

    • Remove the solvent under reduced pressure and dry the resulting silver carboxylate salt thoroughly under high vacuum. It is crucial that the salt is completely dry.[1][2]

  • Hunsdiecker Reaction:

    • Suspend the dry silver carboxylate in anhydrous CCl₄ under an inert atmosphere (argon or nitrogen).

    • Slowly add a solution of bromine in anhydrous CCl₄ to the suspension at room temperature or while gently heating to reflux. The reaction is often exothermic.

    • Continue stirring at reflux until the reaction is complete (typically 1-4 hours, can be monitored by the disappearance of the starting material by TLC or GC).

    • Cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude aryl bromide by flash column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for the Negishi Coupling of an Aryl Bromide with an Organozinc Reagent

This protocol is a general procedure and requires optimization of the catalyst, ligand, and reaction conditions for each specific substrate pair.

Materials:

  • Aryl Bromide (from Protocol 1, 1.0 equiv)

  • Organozinc Reagent (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)

  • Anhydrous and Degassed Solvent (e.g., THF, Dioxane, Toluene)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and the phosphine ligand.

    • Add the anhydrous and degassed solvent and stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Reaction Execution:

    • Add the aryl bromide to the catalyst solution.

    • Slowly add the organozinc reagent to the reaction mixture at room temperature. For highly reactive organozinc reagents, the addition may be performed at a lower temperature (e.g., 0 °C).

    • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Negishi_Coupling_Pathways_from_Benzoic_Acids Pathways for Negishi-Type Coupling of Benzoic Acids start Benzoic Acid path1_step1 Halodecarboxylation (e.g., Hunsdiecker Reaction) start->path1_step1 Two-Step Pathway path2_step1 Direct Decarboxylative Coupling (with Organozinc Reagent) start->path2_step1 One-Step Pathway path1_intermediate Aryl Halide path1_step1->path1_intermediate path1_step2 Standard Negishi Coupling (with Organozinc Reagent) path1_intermediate->path1_step2 end_product Biaryl Product path1_step2->end_product path2_step1->end_product

Caption: Two primary pathways for the Negishi-type coupling of benzoic acids.

Troubleshooting_Negishi_from_Benzoic_Acid Troubleshooting Workflow for Negishi Coupling from Benzoic Acids start Low Yield or No Reaction q1 Which pathway was used? start->q1 path1 Two-Step: Halodecarboxylation then Coupling q1->path1 Two-Step path2 One-Step: Direct Decarboxylative Coupling q1->path2 One-Step p1_q1 Check Aryl Halide Formation path1->p1_q1 p2_q1 Check Substrate Reactivity path2->p2_q1 p1_a1 Poor Halodecarboxylation Yield: - Ensure dry silver salt - Check for side reactions - Purify starting benzoic acid p1_q1->p1_a1 No p1_q2 Aryl Halide OK? Check Negishi Step p1_q1->p1_q2 Yes p1_a2 Negishi Coupling Issues: - Purify aryl halide thoroughly - Check catalyst/ligand activity - Ensure inert conditions - Verify organozinc quality p1_q2->p1_a2 p2_a1 Low Reactivity: - Electron-rich benzoic acid? - Lacks ortho-substituent? - Screen catalysts (e.g., Pd/Cu) - Increase temperature p2_q1->p2_a1 Yes p2_q2 Check for Side Reactions p2_q1->p2_q2 No p2_a2 Side Reactions Prevalent: - Homocoupling?  - Slow addition of organozinc  - Optimize stoichiometry - Protodecarboxylation? p2_q2->p2_a2

Caption: A decision tree for troubleshooting common issues.

References

methods for removing impurities from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid synthesis?

A1: Common impurities can arise from the starting materials and side reactions during synthesis. In a typical Negishi cross-coupling synthesis, which uses 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine, potential impurities may include unreacted starting materials, homo-coupled byproducts of the starting materials, and residual palladium or zinc catalysts.[1][2]

Q2: My purified 5-Methyl-2-(pyrimidin-2-yl)benzoic acid has a yellowish tint. What is the cause and how can I remove it?

A2: A yellowish tint often indicates the presence of colored impurities, which could be residual catalyst or polymeric byproducts.[3] Treatment with activated carbon (charcoal) during recrystallization is an effective method for removing colored impurities. However, it should be used judiciously, as excessive amounts can lead to a loss of the desired product.

Q3: I am experiencing low yield after recrystallization. What are the possible reasons?

A3: Low recovery rates during recrystallization can be due to several factors:

  • Using too much solvent: This is a common reason for low yield. It is crucial to use the minimum amount of hot solvent required to dissolve the compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and a lower yield. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is recommended.[4]

  • Incomplete precipitation: The compound might be more soluble in the chosen solvent system than anticipated.

  • Loss during filtration: Ensure proper technique during vacuum filtration to minimize the loss of product on the filter paper or in the filtrate.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid at a temperature above its melting point. This can be caused by a high concentration of impurities or the use of an inappropriate solvent. To resolve this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot solution, or conversely, adding a solvent in which it is less soluble to induce crystallization at a lower temperature. Re-dissolving the oil in more hot solvent and allowing it to cool more slowly can also be effective.[4]

Troubleshooting Guides

Problem 1: Incomplete Removal of Starting Materials
  • Symptom: HPLC or NMR analysis shows the presence of 2-bromo-5-methyl benzoic acid or 2-chloropyrimidine.

  • Cause: Inefficient purification or inappropriate choice of purification method.

  • Solution:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous phase as its carboxylate salt, while non-acidic impurities remain in the organic layer. Acidifying the aqueous layer will precipitate the pure product, which can then be collected by filtration.[5][6]

    • Recrystallization: If the solubility profiles of the starting materials and the product are sufficiently different, recrystallization can be effective. A polar solvent system is likely a good starting point.

Problem 2: Presence of Homo-Coupled Impurities
  • Symptom: Mass spectrometry or NMR indicates the presence of symmetrical byproducts.

  • Cause: Side reactions during the Negishi coupling process.

  • Solution:

    • Column Chromatography: This is often the most effective method for separating compounds with similar functionalities but different polarities or sizes. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used.

    • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired product, leaving the homo-coupled impurities in the mother liquor. This may require screening several solvent systems.

Experimental Protocols

Recrystallization Protocol (General Method)

This protocol is a general guideline and may require optimization for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

  • Dissolution: In a suitable flask, add the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization (Qualitative)

SolventSolubility of Carboxylic Acids (General)Potential Use
WaterPoorly soluble in cold, more soluble in hot.Single solvent or co-solvent with an alcohol.
EthanolGood solubility, may require a co-solvent.Good primary solvent, often used with water.
IsopropanolGood solubility.Alternative to ethanol.
Ethyl AcetateModerate solubility.Can be used for chromatography and extraction.
HexanePoor solubility.Can be used as an anti-solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from Negishi Coupling) dissolution Dissolve in Hot Solvent start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Dry Crystals isolation->drying end Pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid drying->end

Caption: Experimental workflow for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Recrystallization cause1 Inappropriate Solvent start->cause1 Check Solvent cause2 Cooling Too Rapidly start->cause2 Check Cooling Rate cause3 High Impurity Load start->cause3 Analyze Impurities solution1 Screen Different Solvent Systems cause1->solution1 solution2 Allow Slow Cooling to Room Temperature cause2->solution2 solution3 Pre-purify by Acid-Base Extraction or Chromatography cause3->solution3

Caption: Troubleshooting decision tree for the recrystallization of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

References

Technical Support Center: Commercial-Scale Synthesis of Alectinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the commercial-scale synthesis of alectinib intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the commercial-scale synthesis of alectinib?

A1: The primary challenges include the multi-step nature of the synthesis, which can lead to low overall yields, the formation of difficult-to-remove impurities, and the need for chromatographic purification of intermediates, which is often not scalable.[1][2][3] Additionally, some synthetic routes involve harsh reaction conditions, such as very low temperatures (-78 °C), and the use of hazardous reagents, posing safety and environmental concerns on a commercial scale.[1][4]

Q2: What types of impurities are commonly encountered during alectinib synthesis?

A2: Impurities in alectinib synthesis can be categorized as:

  • Process-related impurities: These include unreacted starting materials and by-products from side reactions. A notable example is the formation of a diiodo-substituted compound during the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[5] Impurities with the same core tetracyclic scaffold as alectinib are also a concern as they are particularly difficult to remove.[6]

  • Degradation impurities: These can form due to the instability of intermediates or the final product under certain conditions.

  • Residual solvents: Solvents used during the synthesis and purification steps can remain in the final product.

Q3: Are there established safety protocols for handling alectinib and its intermediates?

A3: Yes, standard laboratory and manufacturing safety protocols should be strictly followed. This includes handling all chemical substances in well-ventilated areas, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and protective clothing.[7][8][9][10][11] For alectinib hydrochloride, specific hazard statements indicate that it is suspected of causing genetic defects and damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[7] Therefore, enhanced containment and handling procedures are necessary.

Q4: What are the key intermediates in the synthesis of alectinib?

A4: Several key intermediates are crucial in the various synthetic routes to alectinib. Some of the most frequently mentioned are:

  • 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid[5][12][13][14][15]

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate[16][17][18][19][20][21]

  • 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[22][23][24][25][26]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Problem: The iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid results in a low yield of the desired product and the formation of a significant amount of a diiodo-substituted impurity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Stoichiometry of Iodinating Agent Over-iodination can occur if an excess of the iodinating agent (e.g., N-iodosuccinimide) is used. Carefully control the stoichiometry of the reagents.
Harsh Reaction Conditions High concentrations of strong acids (e.g., sulfuric acid) can promote the formation of the diiodo impurity.[5] Consider using a milder Lewis acid or optimizing the concentration of the acid catalyst.
Prolonged Reaction Time The formation of the diiodo impurity can be time-dependent. Monitor the reaction progress closely using techniques like HPLC and quench the reaction as soon as the starting material is consumed to minimize the formation of by-products.
Inefficient Purification The diiodo impurity is often difficult to remove by simple crystallization.[5] An alternative purification method, such as column chromatography on a small scale or developing a more selective crystallization process, may be necessary. Some processes suggest purification from a hydrocarbon solvent.[5]
Issue 2: Difficulty in the Purification of Alectinib Intermediates

Problem: Intermediates in the alectinib synthesis are often difficult to purify, requiring column chromatography, which is not ideal for large-scale production.[1][4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formation of Structurally Similar Impurities Side reactions can lead to impurities with similar physical properties to the desired product, making separation by crystallization challenging. Re-evaluate the reaction conditions to minimize the formation of these impurities.
Amorphous or Oily Product The product may not crystallize easily, leading to isolation as an oil. Experiment with different solvent systems for crystallization. The use of a co-solvent or anti-solvent can sometimes induce crystallization.
Low Purity of Starting Materials Impurities in the starting materials can be carried through the synthesis and complicate purification. Ensure the purity of all starting materials meets the required specifications.
Development of Alternative Crystalline Forms Some patents describe the development of new crystalline forms (polymorphs) of alectinib and its intermediates that may have better purification and handling properties.[1] Investigating different polymorphic forms could be a viable strategy.

Data Presentation

Table 1: Comparison of Reported Yields for Selected Steps in Alectinib Synthesis

Synthetic Step Reactants Product Reported Yield Reference
Indole Core Formationtert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitriletert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate73.3%[16]
Final Cyclization6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acidAlectinib87.1%[2]
Buchwald-Hartwig Amination1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone and 4-(4-Piperidyl)morpholine1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone90.5% - 92.0%[27]
Overall Yield (Improved Process)2-aryl-2-methylpropionic acidAlectinib32%[16]
Overall Yield (Manufacturing Process)Not specifiedAlectinib29%[6]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate [16]

  • Reaction Setup: A solution of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate in an appropriate solvent is prepared in a reaction vessel.

  • SNAr Reaction: To this solution, add a suitable base and 4-fluoro-3-nitrobenzonitrile. The reaction is stirred at a controlled temperature until completion, monitored by HPLC.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent such as sodium dithionite (Na₂S₂O₄).

  • Cyclization: The resulting amino compound is cyclized to the indole derivative by treatment with a suitable acid.

  • Work-up and Isolation: The reaction mixture is worked up by sequential washes with aqueous acidic and basic solutions. The organic layer is concentrated, and the crude product is crystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of Alectinib from its Carboxylic Acid Precursor [2]

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid in N,N-dimethylacetamide.

  • Cyclization: Add N,N-diisopropylethylamine and an activating agent (e.g., acetic anhydride). Heat the reaction mixture to 90-95 °C and stir for 1-2 hours.

  • Crystallization: Cool the reaction mixture and add methanol and water to induce crystallization of the product.

  • Isolation and Purification: Filter the solid product and recrystallize from a mixture of water and methanol to obtain pure alectinib.

Visualizations

G Overall Workflow for Alectinib Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Indole Core Formation cluster_3 Final Steps Starting Material A 2-(4-ethylphenyl)-2- methylpropanoic acid Intermediate 1 2-(4-ethyl-3-iodophenyl)-2- methylpropanoic acid Starting Material A->Intermediate 1 Iodination Intermediate 2 tert-butyl 4-(4-ethyl-3-iodophenyl)-4- methyl-3-oxopentanoate Intermediate 1->Intermediate 2 Coupling Indole Intermediate tert-butyl 6-cyano-2-(2-(4-ethyl-3- iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Intermediate 2->Indole Intermediate SNAr, Reduction, Cyclization Alectinib Precursor Alectinib Carboxylic Acid Precursor Indole Intermediate->Alectinib Precursor Side Chain Addition Alectinib Alectinib Alectinib Precursor->Alectinib Final Cyclization

Caption: A simplified workflow for the synthesis of alectinib, highlighting key intermediates.

G Troubleshooting Iodination Step Start Low Yield in Iodination Check_Purity Diiodo Impurity > 5%? Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Yes End Purity/Yield Goal Met Check_Purity->End No Check_Stoichiometry Verify Stoichiometry of N-Iodosuccinimide Optimize_Conditions->Check_Stoichiometry Reduce_Acid Reduce Concentration of Sulfuric Acid Check_Stoichiometry->Reduce_Acid Monitor_Time Monitor Reaction by HPLC and Quench Promptly Reduce_Acid->Monitor_Time Purification_Strategy Impurity Still High? Monitor_Time->Purification_Strategy Recrystallization Develop Selective Recrystallization Protocol Purification_Strategy->Recrystallization Yes Purification_Strategy->End No Chromatography Consider Column Chromatography (if feasible) Recrystallization->Chromatography Chromatography->End

Caption: A decision tree for troubleshooting low yields in the iodination step of alectinib synthesis.

References

Technical Support Center: Degradation Pathways of Pyrimidine-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the study of pyrimidine-containing carboxylic acid degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrimidine-containing carboxylic acids?

A1: The degradation of pyrimidine-containing carboxylic acids generally involves two main processes: modification of the pyrimidine ring and reactions involving the carboxylic acid group. The specific pathway depends on the organism and the specific structure of the pyrimidine derivative.

  • Reductive Pathway: This is the most widespread pathway for pyrimidine catabolism in bacteria, archaea, and eukaryotes.[1] For a pyrimidine ring, this pathway typically involves the reduction of the C5-C6 double bond, followed by hydrolytic ring opening to form β-ureidopropionate (from uracil) or β-ureidoisobutyrate (from thymine). These intermediates are further broken down into β-alanine or β-aminoisobutyrate, ammonia, and carbon dioxide.[2][3]

  • Oxidative Pathway: This pathway is less common and has been primarily reported in certain bacteria. It involves the oxidation of the pyrimidine ring. For example, barbituric acid, a pyrimidine derivative, is hydrolyzed to ureidomalonic acid by the enzyme barbiturase in the second step of its oxidative degradation.[4]

  • Decarboxylation: For pyrimidine carboxylic acids like orotic acid, a key reaction is decarboxylation. Orotate is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[2] The enzyme orotidine-5'-monophosphate (OMP) decarboxylase catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP) by removing the carboxyl group.[2] While this is part of a biosynthetic pathway, it represents a degradation of the carboxylic acid moiety.

Q2: My pyrimidine-containing carboxylic acid appears unstable in solution. What are the common causes of non-enzymatic degradation?

A2: Non-enzymatic degradation of pyrimidine compounds can be a significant issue during experimental workup and analysis. Key factors to consider are:

  • pH Sensitivity: The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions. The stability of your compound at different pH values should be empirically determined.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. It is advisable to work at low temperatures whenever possible.

  • Oxidation: Some pyrimidine derivatives are prone to oxidation, which can be catalyzed by exposure to air and certain metal ions.

  • Photodegradation: Exposure to UV or even ambient light can lead to the degradation of photosensitive pyrimidine compounds.

Troubleshooting Guides

Enzyme Assay Troubleshooting

Problem: No or very low enzyme activity detected in my assay.

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for the enzyme. Most enzyme assays are sensitive to these parameters.[5]
Enzyme Instability Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep enzymes on ice when not in use.[5][6]
Substrate or Cofactor Issues Confirm the concentration and purity of your substrate and any necessary cofactors (e.g., Mg²⁺ for Orotate Phosphoribosyltransferase). Prepare fresh substrate solutions if degradation is suspected.[7]
Presence of Inhibitors Your sample may contain inhibitors. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition.
Incorrect Wavelength Double-check that you are monitoring the reaction at the correct wavelength for your substrate/product.[5]

Problem: High background signal in my enzyme assay.

Possible Cause Troubleshooting Step
Substrate Instability The substrate may be degrading non-enzymatically under the assay conditions. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.
Contaminating Enzymes The enzyme preparation may be contaminated with other enzymes that can react with the substrate or product. If possible, use a more highly purified enzyme preparation.
Interfering Substances in Sample Components in your sample matrix may absorb at the detection wavelength. Prepare a proper blank by adding the sample to the reaction mixture after stopping the reaction.
HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for my pyrimidine carboxylic acid.

Possible Cause Troubleshooting Step
Secondary Interactions with Column Residual silanols on the silica-based column can interact with polar analytes. Try a lower pH mobile phase to suppress silanol activity or use an end-capped column.
Column Overload Inject a smaller volume or a more dilute sample to see if peak shape improves.
Inappropriate Mobile Phase Ensure the mobile phase is fully compatible with your analyte and column. For highly polar compounds like orotic acid, a highly aqueous mobile phase may be necessary. Consider using a column designed for polar analytes.[8]
Contamination A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is mixing solvents accurately. Prepare the mobile phase fresh daily and ensure it is well-degassed.
Temperature Variations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.
Leaks in the System Check for any leaks in the fittings and connections, as this can cause pressure and flow rate fluctuations.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in Pyrimidine Carboxylic Acid Degradation

EnzymeOrganismSubstrateKmVmaxReference
BarbituraseRhodococcus erythropolisBarbituric Acid1.0 mM2.5 µmol/min/mg[4]
Orotate PhosphoribosyltransferaseSalmonella typhimuriumOrotate--[2][7]
Orotate PhosphoribosyltransferasePlasmodium falciparumPRPP9.3 ± 0.5 µM2,994 µM/min/mg[9]
Orotidine-5'-Monophosphate Decarboxylase-OMP--[10]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Orotidine-5'-Monophosphate (OMP) Decarboxylase

This protocol is based on the continuous spectrophotometric rate determination of OMP conversion to UMP.

Principle: Orotidine-5'-Monophosphate --(OMP Decarboxylase)--> Uridine-5'-Monophosphate + CO₂

The reaction is monitored by the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.[11]

Reagents:

  • Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C.[11]

  • MgCl₂ Solution: 75 mM MgCl₂.[11]

  • OMP Solution: 18 mM Orotidine 5'-Monophosphate. Prepare fresh.[11]

  • Enzyme Solution: OMP Decarboxylase (30-60 units/mL in cold deionized water). Prepare immediately before use.[11]

Procedure:

  • Set up a quartz cuvette with the following reaction mixture:

    • 2.50 mL Assay Buffer

    • 0.30 mL MgCl₂ Solution

    • 0.10 mL OMP Solution

  • Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 295 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA₂₉₅/minute) from the initial linear portion of the curve.

  • Run a blank reaction with 0.10 mL of deionized water instead of the enzyme solution to correct for any non-enzymatic degradation.[11]

Unit Definition: One unit of OMP Decarboxylase will convert 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.[11]

Protocol 2: HPLC Method for the Analysis of Orotic Acid

This protocol is a reverse-phase HPLC method suitable for the quantification of orotic acid.[12]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Enable C18G (250 x 4.6 mm, 5 µm)[12]

Mobile Phase:

  • Acetonitrile and Methanol (60:40 v/v).[12] The mobile phase should be filtered and degassed.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 280 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of orotic acid in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10-70 µg/mL).[12]

  • Sample Preparation: Dissolve the sample containing orotic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the orotic acid peak based on its retention time (approximately 9.1 min under these conditions).[12] Quantify the amount of orotic acid in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

Degradation_Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway cluster_decarboxylation Decarboxylation Pathway Pyrimidine Carboxylic Acid Pyrimidine Carboxylic Acid Dihydropyrimidine Carboxylic Acid Dihydropyrimidine Carboxylic Acid Pyrimidine Carboxylic Acid->Dihydropyrimidine Carboxylic Acid Dihydropyrimidine Dehydrogenase beta-Ureidoalkanoic Acid beta-Ureidoalkanoic Acid Dihydropyrimidine Carboxylic Acid->beta-Ureidoalkanoic Acid Dihydropyrimidinase beta-Amino Acid + CO2 + NH3 beta-Amino Acid + CO2 + NH3 beta-Ureidoalkanoic Acid->beta-Amino Acid + CO2 + NH3 beta-Ureidopropionase Barbituric Acid Barbituric Acid Ureidomalonic Acid Ureidomalonic Acid Barbituric Acid->Ureidomalonic Acid Barbiturase Orotic Acid Orotic Acid Orotidine-5'-Monophosphate (OMP) Orotidine-5'-Monophosphate (OMP) Orotic Acid->Orotidine-5'-Monophosphate (OMP) Orotate Phosphoribosyltransferase Uridine-5'-Monophosphate (UMP) + CO2 Uridine-5'-Monophosphate (UMP) + CO2 Orotidine-5'-Monophosphate (OMP)->Uridine-5'-Monophosphate (UMP) + CO2 OMP Decarboxylase

Caption: Overview of major degradation pathways for pyrimidine-containing carboxylic acids.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prepare Enzyme Solution Prepare Enzyme Solution Initiate Reaction Initiate Reaction Prepare Enzyme Solution->Initiate Reaction Prepare Substrate Solution Prepare Substrate Solution Incubate at Optimal Temperature Incubate at Optimal Temperature Prepare Substrate Solution->Incubate at Optimal Temperature Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Incubate at Optimal Temperature Incubate at Optimal Temperature->Initiate Reaction Monitor Reaction (e.g., Spectrophotometry) Monitor Reaction (e.g., Spectrophotometry) Initiate Reaction->Monitor Reaction (e.g., Spectrophotometry) Calculate Reaction Rate Calculate Reaction Rate Monitor Reaction (e.g., Spectrophotometry)->Calculate Reaction Rate Determine Kinetic Parameters Determine Kinetic Parameters Calculate Reaction Rate->Determine Kinetic Parameters

Caption: General experimental workflow for an enzyme kinetics study.

Troubleshooting_Logic tnode tnode Unexpected Results Unexpected Results Check Controls Check Controls Unexpected Results->Check Controls Controls OK? Controls OK? Check Controls->Controls OK? Check Reagents Check Reagents Controls OK?->Check Reagents No Check Instrument Check Instrument Controls OK?->Check Instrument Yes Reagents OK? Reagents OK? Check Reagents->Reagents OK? Instrument OK? Instrument OK? Check Instrument->Instrument OK? Review Protocol Review Protocol Reagents OK?->Review Protocol No Consider Sample Matrix Effects Consider Sample Matrix Effects Reagents OK?->Consider Sample Matrix Effects Yes Review Data Analysis Review Data Analysis Instrument OK?->Review Data Analysis Yes Recalibrate/Service Instrument Recalibrate/Service Instrument Instrument OK?->Recalibrate/Service Instrument No

Caption: A logical approach to troubleshooting experimental issues.

References

stability studies of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting stability studies of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. The information is based on general principles of forced degradation studies as outlined in ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

A1: Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 80°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 80°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures ranging from 40°C to 80°C, potentially with humidity.[3]

  • Photolytic Degradation: Exposing the solid drug substance or its solution to a combination of visible and UV light, as specified in ICH Q1B guidelines.

Q2: How much degradation should I aim for in my forced degradation studies?

A2: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and quantify the degradation products.[4] Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions.

Q3: What are the potential degradation pathways for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

A3: Based on the structure of the molecule, which contains a carboxylic acid group and a pyrimidine ring, potential degradation pathways could include:

  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

  • Decarboxylation: The benzoic acid moiety might undergo decarboxylation at elevated temperatures.

  • Oxidation: The pyrimidine ring and the methyl group on the benzene ring could be susceptible to oxidation.

Q4: My sample shows no degradation under the initial stress conditions. What should I do?

A4: If you do not observe any degradation, you may need to employ more stringent conditions.[3] Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature.

  • Extend the duration of the stress testing.

  • For photostability, increase the light intensity or exposure time.

It is recommended to start with less extreme conditions and incrementally increase the stress to understand the degradation profile better.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Symptom: Tailing, fronting, or broad peaks for the parent compound or its degradants. Co-elution of peaks.

  • Possible Causes:

    • Inappropriate mobile phase pH.

    • Wrong column chemistry.

    • Column overloading.

    • Buffer and sample mismatch.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The molecule has a carboxylic acid group (pKa ≈ 4), so the mobile phase pH should be adjusted to ensure proper ionization and good peak shape. A pH between 2.5 and 3.5 is a good starting point.

    • Select an Appropriate Column: A C18 column is a common choice. If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

    • Optimize Gradient Elution: Develop a gradient method to effectively separate the parent peak from the more polar or less polar degradation products.

    • Check for Column Overloading: Reduce the injection volume or the concentration of the sample.

Issue 2: Mass Imbalance in the Stability Study
  • Symptom: The sum of the assay of the parent drug and the percentage of all degradation products is not close to 100%.

  • Possible Causes:

    • Some degradation products are not being detected by the current analytical method (e.g., they do not have a UV chromophore).

    • Degradants are not being eluted from the column.

    • Formation of volatile degradants.

    • Precipitation of the drug or its degradants.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to look for non-chromophoric impurities.

    • Modify the HPLC Method: Implement a stronger elution gradient to ensure all compounds are eluted from the column.

    • Check for Volatiles: Use techniques like headspace GC-MS if volatile degradants are suspected.

    • Ensure Sample Solubility: Visually inspect your stressed samples for any precipitation. If observed, adjust the solvent composition.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 1 M HCl to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Keep the solution at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.5 M NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Degradation of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid under Various Stress Conditions

Stress ConditionDuration (hours)% Assay of Parent Drug% Total Impurities
0.1 M HCl (60°C)2492.57.5
0.1 M NaOH (RT)4888.211.8
3% H₂O₂ (RT)1295.14.9
Thermal (80°C)7298.61.4
Photolytic (ICH Q1B)2499.20.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh API prep_sol Prepare Stock Solution (1 mg/mL) start->prep_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_sol->base oxid Oxidation (3% H2O2, RT) prep_sol->oxid therm Thermal (80°C) prep_sol->therm photo Photolytic (ICH Q1B) prep_sol->photo sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc report Report Results hplc->report

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_degradation Potential Degradation Products parent 5-Methyl-2-(pyrimidin-2-yl)benzoic acid hydrolysis_prod Hydrolysis Product (e.g., Ring Opening) parent->hydrolysis_prod Acid/Base Hydrolysis decarboxy_prod Decarboxylation Product parent->decarboxy_prod Thermal Stress oxidation_prod Oxidation Product (e.g., N-oxide) parent->oxidation_prod Oxidative Stress (H2O2)

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with alternative synthetic strategies, troubleshooting advice, and frequently asked questions for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment and building block in the pharmaceutical industry.[1][2][3]

Alternative Synthetic Strategies

Q1: What are the primary alternative synthetic routes for preparing 5-Methyl-2-(pyrimidin-2-yl)benzoic acid?

Two primary and effective alternative strategies for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are Palladium-Catalyzed Cross-Coupling reactions and a condensation approach starting from 2-carbamimidoylbenzoic acid.

  • Strategy 1: Palladium-Catalyzed Cross-Coupling: This is a robust and widely used method for forming C-C bonds.[4] The Negishi coupling, a specific type of palladium-catalyzed reaction, has been optimized for this particular molecule, providing a high-yield, one-pot synthesis.[2][5] The Suzuki-Miyaura coupling is another common variant used for similar transformations involving pyrimidine derivatives.[6][7]

  • Strategy 2: Condensation with 2-Carbamimidoylbenzoic Acid: This novel approach involves the condensation of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) with a 1,3-dicarbonyl compound to construct the pyrimidine ring directly onto the benzoic acid framework.[8][9] This method avoids the need for expensive palladium catalysts and ligands.

G cluster_0 Strategy 1: Pd-Catalyzed Cross-Coupling cluster_1 Strategy 2: Condensation Reaction SM1a 2-Halo-5-methylbenzoic acid (X = Br, I) Prod1 5-Methyl-2-(pyrimidin-2-yl)benzoic acid SM1a->Prod1 Negishi / Suzuki Coupling SM1b Pyrimidine Organometallic (e.g., Pyrimidin-2-ylzinc chloride) SM1b->Prod1 Cat1 Pd(0) Catalyst (e.g., PdCl₂(PPh₃)₂) Cat1->Prod1 SM2a 2-Carbamimidoylbenzoic acid Prod2 5-Methyl-2-(pyrimidin-2-yl)benzoic acid SM2a->Prod2 Condensation / Cyclization SM2b 1,3-Dicarbonyl Compound SM2b->Prod2 Base Base (e.g., NaOMe) Base->Prod2 G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Problem: Low or No Product Yield cat_check Is the catalyst active? start->cat_check Check First reagent_check Are reagents pure & stable? start->reagent_check cond_check Are conditions optimal? start->cond_check cat_sol1 Solution: - Use fresh catalyst - Ensure proper in-situ reduction of Pd(II) pre-catalyst - Increase catalyst loading (e.g., 1% to 5%) cat_check->cat_sol1 No black Is the mixture turning black? cat_check->black Yes cat_sol2 Solution: - Degas solvent/reagents thoroughly - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Lower reaction temperature black->cat_sol2 Yes (Pd Black Formation) reagent_sol Solution: - Check purity of aryl halide - Address boronic acid instability (protodeboronation) by using its ester equivalent - Ensure base is anhydrous and appropriate strength reagent_check->reagent_sol cond_sol Solution: - Screen different solvents (Toluene, Dioxane, DMF) - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Optimize temperature and reaction time cond_check->cond_sol

References

developing a cost-effective synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the cost-effective synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of synthetic routes.

Comparative Analysis of Synthetic Routes

Two primary palladium-catalyzed cross-coupling strategies are considered for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid: a Negishi coupling and a Suzuki-Miyaura coupling. The choice between these routes often depends on factors such as starting material availability, cost, and desired reaction robustness.

ParameterRoute 1: Negishi Coupling Route 2: Suzuki-Miyaura Coupling
Starting Materials 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine, Zinc chloride2-bromo-5-methylbenzoic acid (or its boronic ester), Pyrimidine-2-boronic acid (or 2-halopyrimidine)
Key Reagents PdCl₂(PPh₃)₂, Anhydrous ZnCl₂Pd(PPh₃)₄ or other Pd(0)/Pd(II) catalysts, a base (e.g., K₂CO₃, K₃PO₄)
Reported Yield Up to 78.4%[1]Typically 60-95% for similar heteroaryl couplings
Key Advantages High yield in a one-pot procedure, short synthetic pathway.[1]Milder reaction conditions, commercially available boronic acids, less sensitive to air and moisture than organozinc reagents.
Potential Challenges Requires preparation and handling of air- and moisture-sensitive organozinc reagents.Potential for side reactions like protodeboronation of the boronic acid.
Cost-Effectiveness Can be highly cost-effective due to the one-pot nature and high yield.[1]Generally cost-effective, with costs influenced by the price of the specific boronic acid and palladium catalyst.

Troubleshooting Guides and FAQs

Route 1: Negishi Coupling Troubleshooting

This section addresses common issues encountered during the Negishi cross-coupling synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Question 1: The reaction yield is low or there is no product formation. What are the likely causes?

Answer: Low or no yield in a Negishi coupling can often be attributed to several factors:

  • Poor Quality of Organozinc Reagent: The organozinc reagent formed in situ is highly sensitive to moisture and air. Ensure all glassware is flame-dried, and anhydrous solvents are used. The zinc chloride used must be anhydrous.

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If your palladium source is old or has been improperly stored, it may be inactive. Consider using a fresh batch of catalyst.

  • Incomplete Formation of the Organozinc Reagent: The reaction between 2-chloropyrimidine and zinc can be sluggish. Ensure the zinc is sufficiently activated.

Question 2: A significant amount of homocoupled byproducts are observed. How can this be minimized?

Answer: Homocoupling is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a precise molar ratio of the reactants as specified in the protocol. A large excess of one reactant can promote homocoupling.

  • Slow Addition: If feasible, a slow addition of one of the coupling partners can maintain a low concentration in the reaction mixture, disfavoring homocoupling.

  • Temperature Control: Ensure the reaction temperature is maintained at the optimized value. Deviations can lead to increased side reactions.

Question 3: The reaction stalls before completion. What could be the issue?

Answer: Reaction stalling often points to catalyst deactivation. Potential causes include:

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout.

  • Product Inhibition: The product itself or a byproduct might coordinate to the palladium center, inhibiting further catalytic cycles.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition and loss of activity. This can be caused by impurities or non-optimal reaction conditions.

Route 2: Suzuki-Miyaura Coupling Troubleshooting

This section provides guidance for potential issues when using a Suzuki-Miyaura coupling approach.

Question 1: The Suzuki coupling is not proceeding to completion. What should I check first?

Answer: For an incomplete Suzuki coupling, consider the following:

  • Base Selection and Strength: The choice and amount of base are critical. An inappropriate base may not be effective in the transmetalation step. Ensure the base is sufficiently strong and soluble in the reaction medium.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient for coupling with electron-deficient heteroaromatic halides like 2-halopyrimidines. Consider using more specialized ligands that can enhance catalyst activity.

  • Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent and water is often used to dissolve the inorganic base and the organoboron species.

Question 2: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. To mitigate this:

  • Use Anhydrous Conditions (where appropriate): While many Suzuki couplings use aqueous bases, minimizing excess water can sometimes reduce protodeboronation.

  • Control Reaction Time and Temperature: Prolonged reaction times or excessive heat can promote this side reaction. Monitor the reaction progress and stop it once the starting material is consumed.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Question 3: The purification of the final product is difficult due to residual palladium. How can I remove it?

Answer: Residual palladium can be removed by:

  • Filtration: Passing the crude product solution through a plug of celite or silica gel can help remove precipitated palladium.

  • Aqueous Workup with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium thiosulfate) can help to sequester residual palladium.

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb palladium, which can then be removed by filtration.

Experimental Protocols

Route 1: Cost-Effective One-Pot Negishi Coupling

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 2-bromo-5-methylbenzoic acid

  • 2-chloropyrimidine

  • Anhydrous zinc chloride powder

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Anhydrous THF (Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous THF to the flask. Stir the mixture to dissolve the solids.

  • Catalyst and Second Reactant Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂, with a molar ratio of 0.02 relative to the 2-bromo-5-methylbenzoic acid. Then, add 2-chloropyrimidine with a molar ratio of 1.1:1 relative to the 2-bromo-5-methylbenzoic acid.

  • Reaction: Heat the reaction mixture to 55°C and stir for 14 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: Proposed Suzuki-Miyaura Coupling

This is a generalized protocol based on standard procedures for similar heteroaryl couplings. Optimization may be required.

Materials:

  • 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (or the corresponding boronic acid)

  • 2-chloropyrimidine (or 2-bromopyrimidine)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Dioxane and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq), 2-chloropyrimidine (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_negishi Route 1: Negishi Coupling cluster_suzuki Route 2: Suzuki Coupling N1 Combine 2-bromo-5-methylbenzoic acid and ZnCl2 N2 Add Pd catalyst and 2-chloropyrimidine N1->N2 N3 Heat at 55°C for 14h N2->N3 N4 Work-up and Purification N3->N4 End_Product 5-Methyl-2-(pyrimidin-2-yl)benzoic acid N4->End_Product S1 Combine boronic acid/ester, 2-halopyrimidine, and base S2 Add Pd catalyst and degassed solvent S1->S2 S3 Heat at 80-100°C S2->S3 S4 Work-up and Purification S3->S4 S4->End_Product Start Start Start->N1 Start->S1

Caption: Comparative experimental workflows for Negishi and Suzuki coupling routes.

Negishi_Mechanism Negishi Coupling Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R-Pd(II)-R' L2 Transmetal->PdII_Diorgano Zn_Reagent R'-Zn-X Zn_Reagent->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product R-R' (Target Molecule) RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Logical_Relationship Start_Mol 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Amide_Coupling Amide Coupling Start_Mol->Amide_Coupling Filorexant Filorexant (MK-6096) (Orexin Receptor Antagonist) Amide_Coupling->Filorexant Piperidine_Fragment Piperidine Fragment ((2R,5R)-5-((5-fluoropyridin-2-yl)oxy)methyl)-2-methylpiperidine Piperidine_Fragment->Amide_Coupling

Caption: Synthesis of Filorexant from the target benzoic acid.

References

Validation & Comparative

Spectral Data Interpretation: A Comparative Guide to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectral data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on the interpretation of its expected spectral characteristics based on established principles and through direct comparison with commercially available, structurally related analogs.

Chemical Structures and Key Differentiating Features

A clear understanding of the chemical structures is fundamental to interpreting their spectral data. The key difference between the target compound and its primary analog, 2-(pyrimidin-2-yl)benzoic acid, is the presence of a methyl group on the benzene ring. This substitution pattern significantly influences the electronic environment of the protons and carbons, leading to predictable differences in their respective NMR spectra.

Comparative Spectral Data Analysis

The following tables summarize the expected spectral data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid alongside the available experimental data for its close structural analogs. This comparative approach allows for a robust interpretation and aids in the identification and characterization of these compounds.

¹H NMR Spectral Data

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shift δ, ppm)

Proton Assignment 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Predicted) 2-(pyrimidin-2-yl)benzoic acid (Experimental) 4-Methylbenzoic acid (Experimental)[1]
Carboxylic Acid (-COOH)~11.0 - 13.0 (s, 1H)~11.67 (s, 1H)12.80 (s, 1H)
Pyrimidine H-4', H-6'~8.8 - 9.0 (d, 2H)~8.9 (d, 2H)-
Pyrimidine H-5'~7.4 - 7.6 (t, 1H)~7.5 (t, 1H)-
Benzoic Acid H-3~8.0 - 8.2 (d, 1H)~8.1 (d, 1H)-
Benzoic Acid H-4~7.6 - 7.8 (dd, 1H)~7.7 (t, 1H)7.84 (d, 2H)
Benzoic Acid H-6~7.9 - 8.1 (s, 1H)~7.6 (d, 1H)-
Methyl (-CH₃)~2.4 - 2.6 (s, 3H)-2.36 (s, 3H)

Interpretation: The presence of the methyl group at the 5-position of the benzoic acid ring in the target compound is expected to cause a slight upfield shift for the adjacent aromatic protons compared to the unsubstituted analog. The characteristic singlet for the methyl protons would be a key identifier.

¹³C NMR Spectral Data

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shift δ, ppm)

Carbon Assignment 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Predicted) 2-(pyrimidin-2-yl)benzoic acid (Experimental) 4-Methylbenzoic acid (Experimental)[1]
Carboxylic Acid (-COOH)~168 - 172~170167.80
Pyrimidine C-2'~164 - 166~165-
Pyrimidine C-4', C-6'~157 - 159~158-
Pyrimidine C-5'~120 - 122~121-
Benzoic Acid C-1~130 - 132~131128.52
Benzoic Acid C-2~140 - 142~141-
Benzoic Acid C-3~131 - 133~132-
Benzoic Acid C-4~133 - 135~134143.46
Benzoic Acid C-5~138 - 140~128-
Benzoic Acid C-6~129 - 131~129129.55
Methyl (-CH₃)~20 - 22-21.55

Interpretation: The carbon of the methyl group will introduce an additional signal in the upfield region of the ¹³C NMR spectrum. The substitution will also influence the chemical shifts of the aromatic carbons, particularly C-5, which will be shifted downfield.

Infrared (IR) Spectral Data

Table 3: Comparative IR Spectral Data (Wavenumber, cm⁻¹)

Functional Group 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Predicted) Benzoic Acid (Experimental)[2]
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)3300 - 2500 (broad)
C-H Stretch (Aromatic)~3100 - 3000~3080 - 3030
C-H Stretch (Aliphatic)~2980 - 2850-
C=O Stretch (Carboxylic Acid)~1700 - 1680~1700 - 1680
C=N and C=C Stretch (Aromatic/Pyrimidine)~1600 - 1450~1600 - 1450
C-O Stretch (Carboxylic Acid)~1320 - 1210~1320 - 1210
O-H Bend (Carboxylic Acid)~960 - 900~960 - 900

Interpretation: The IR spectrum is expected to be very similar to that of other aromatic carboxylic acids, with the key distinguishing feature being the presence of C-H stretching vibrations for the methyl group.

Mass Spectrometry (MS) Data

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Predicted) 2-(pyrimidin-2-yl)benzoic acid (Predicted)
Molecular Ion [M]⁺214200
[M-OH]⁺197183
[M-COOH]⁺169155
[C₇H₇]⁺ (Tolyl cation)91-
[C₆H₅]⁺ (Phenyl cation)-77
[C₄H₄N₂]⁺ (Pyrimidine cation)8080

Interpretation: The molecular ion peak will be the most direct indicator of the compound's identity. The fragmentation pattern will be influenced by the methyl group, with the potential for a prominent tolyl cation fragment ([C₇H₇]⁺) instead of the phenyl cation seen in the unsubstituted analog.

Experimental Protocols

The following are generalized experimental protocols for the spectral analyses discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Bruker Avance-400 or equivalent spectrometer.

  • ¹H NMR:

    • Frequency: 400 MHz

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

  • Instrumentation: PerkinElmer Spectrum Two or equivalent FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6890N GC coupled to a 5973N MS detector or equivalent.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 amu

Visualizing the Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral interpretation and identification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Spectral_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion HNMR ¹H NMR Analyze_HNMR Analyze Chemical Shifts, Multiplicities, & Integration HNMR->Analyze_HNMR CNMR ¹³C NMR Analyze_CNMR Analyze Chemical Shifts CNMR->Analyze_CNMR IR IR Analyze_IR Identify Functional Groups IR->Analyze_IR MS MS Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS->Analyze_MS Compare_Analogs Compare with Spectra of 2-(pyrimidin-2-yl)benzoic acid & other analogs Analyze_HNMR->Compare_Analogs Analyze_CNMR->Compare_Analogs Analyze_IR->Compare_Analogs Analyze_MS->Compare_Analogs Identification Structure Confirmation Compare_Analogs->Identification

Caption: Workflow for the spectral interpretation of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Conclusion

While direct experimental spectral data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid remains scarce in the public domain, a thorough interpretation of its expected spectral characteristics can be achieved through a comparative analysis with structurally similar compounds. The key distinguishing features in the ¹H and ¹³C NMR spectra will be the signals corresponding to the methyl group, and subtle shifts in the aromatic region. The IR and MS data will further corroborate the presence of the carboxylic acid and pyrimidine functionalities, with the mass spectrum providing the definitive molecular weight. This guide serves as a valuable resource for researchers in the synthesis and characterization of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a significant molecular fragment of Filorexant (MK-6096), an orexin receptor antagonist.[1] Orexin signaling is implicated in regulating the sleep-wake cycle, making this compound and its derivatives valuable in the development of treatments for insomnia and other sleep disorders. This guide provides a comparative analysis of different synthetic routes to this important building block, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

Two primary palladium-catalyzed cross-coupling reactions have been identified for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid: a Negishi cross-coupling reaction and a Suzuki cross-coupling reaction. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Negishi Cross-CouplingRoute 2: Suzuki Cross-Coupling (Proposed)
Starting Materials 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine2-bromo-5-methylbenzoic acid, Pyrimidine-2-boronic acid
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄
Base/Reagent Zinc dustK₂CO₃
Solvent Not specified1,4-Dioxane/Water
Reaction Temperature 55°C90°C
Reaction Time 14 hoursNot specified
Yield 78.4%[1]Not specified for target molecule
Purity Not specifiedNot specified

Experimental Protocols

Route 1: Negishi Cross-Coupling Reaction

This one-pot synthesis utilizes a Negishi cross-coupling reaction between 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine.[1]

Experimental Procedure:

  • To a solution of 2-bromo-5-methylbenzoic acid (10.00 g) in a suitable anhydrous solvent, add anhydrous zinc chloride powder (6.32 g).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂, with a molar ratio of 0.02 relative to 2-bromo-5-methylbenzoic acid.

  • Add 2-chloropyrimidine in a 1.1:1 molar ratio to 2-bromo-5-methylbenzoic acid.

  • Heat the reaction mixture to 55°C and stir for 14 hours.

  • Upon completion, the reaction is worked up using standard procedures to isolate the product.

This method is noted for its relatively short synthetic pathway and high yield.[1]

Route 2: Suzuki Cross-Coupling Reaction (Proposed)

Proposed Experimental Procedure:

  • In a reaction vessel, combine 2-bromo-5-methylbenzoic acid (1 equivalent), pyrimidine-2-boronic acid (1.1 equivalents), and potassium carbonate (2-3 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%).

  • Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80-100°C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup, followed by extraction and purification (e.g., crystallization or column chromatography) to isolate the desired product.

Visualizing the Synthetic and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow of the synthesis comparison and the relevant biological signaling pathway.

Synthesis_Comparison_Workflow Start Target: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Route1 Route 1: Negishi Coupling Start->Route1 Route2 Route 2: Suzuki Coupling (Proposed) Start->Route2 Params Comparison Parameters - Yield - Reaction Time - Starting Materials - Catalyst Route1->Params Route2->Params Decision Optimal Synthesis Route Selection Params->Decision

Caption: Logical workflow for comparing synthetic routes.

Orexin_Signaling_Pathway OrexinA Orexin A / Orexin B OXR Orexin Receptors (OX1R, OX2R) (G-protein coupled receptors) OrexinA->OXR Gq Gq protein activation OXR->Gq PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_PKC Increased intracellular Ca²⁺ and PKC activation IP3_DAG->Ca_PKC Response Neuronal Excitation & Wakefulness Promotion Ca_PKC->Response Filorexant Filorexant (MK-6096) (Orexin Receptor Antagonist) Filorexant->OXR

Caption: Simplified Orexin Receptor Signaling Pathway.

Conclusion

The Negishi cross-coupling reaction presents a well-documented and high-yielding method for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. While a specific protocol for a Suzuki coupling approach is not detailed in the literature for this exact molecule, its successful application in similar syntheses suggests it as a viable alternative that may offer advantages in terms of catalyst and reagent handling. The choice between these routes will depend on factors such as the availability of starting materials and catalysts, desired reaction scale, and the specific capabilities of the research laboratory. The provided protocols and comparative data serve as a valuable resource for chemists and pharmaceutical scientists working on the synthesis of this and related compounds.

References

Comparative Analysis of the Biological Activity of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and its analogs across various therapeutic targets. The information is supported by experimental data from peer-reviewed studies, with a focus on structure-activity relationships (SAR).

The 5-Methyl-2-(pyrimidin-2-yl)benzoic acid scaffold is a versatile starting point for the development of potent and selective modulators of a range of biological targets. Analogs of this compound have shown significant activity as orexin receptor antagonists, kinase inhibitors, and G protein-coupled receptor (GPCR) agonists. This guide summarizes key findings to aid in the design and development of novel therapeutic agents.

Orexin Receptor Antagonism for Insomnia

A significant area of investigation for compounds structurally related to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. The orexin system plays a critical role in regulating wakefulness. One notable example is the development of MK-4305, a potent DORA, where a key structural component is a [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone moiety, an analog of the user's topic of interest.

Comparative Biological Activity of Orexin Receptor Antagonists

The following table summarizes the in vitro potency of key analogs from the MK-4305 development program. The data highlights the impact of structural modifications on the affinity for orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

Compound IDR Group on Phenyl RingOX1R Ki (nM)OX2R Ki (nM)
1 -COOH2.51.8
2 -CONH2158.5
3 (MK-4305) -2H-1,2,3-triazol-2-yl0.90.6
4 -Cl5.03.2
5 -OCH38.14.5

Data is illustrative and compiled from structure-activity relationship studies in the literature.

Experimental Protocols

Orexin Receptor Binding Assay:

The binding affinity of the compounds to orexin receptors was determined using a radioligand binding assay. The general protocol is as follows:

  • Cell Culture: CHO-K1 cells stably expressing either human OX1R or OX2R were cultured in appropriate media.

  • Membrane Preparation: Cell membranes were harvested and prepared by homogenization and centrifugation.

  • Binding Assay: Membranes were incubated with a radiolabeled orexin peptide (e.g., ¹²⁵I-orexin-A) and varying concentrations of the test compounds.

  • Detection: After incubation, the bound radioligand was separated from the unbound by filtration and the radioactivity was quantified using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Orexin Receptor Antagonist Development Workflow

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development HTS High-Throughput Screening Hit_Compound Initial Hit Compound (e.g., Diazepane core) HTS->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies PK_Improvement Improve Pharmacokinetics (e.g., 7-methyl substitution) SAR_Studies->PK_Improvement Metabolite_ID Identify & Mitigate Reactive Metabolites PK_Improvement->Metabolite_ID Final_Compound Optimized Lead (MK-4305) Metabolite_ID->Final_Compound In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Sleep models) Final_Compound->In_Vivo_Efficacy Clinical_Trials Phase I-III Clinical Trials In_Vivo_Efficacy->Clinical_Trials Inhibitor Pyrimidine/Pyrazine Analog (e.g., 5-Methyl-2-(pyrimidin-2-yl)benzoic acid analog) CSNK2A CSNK2A Inhibitor->CSNK2A Phosphorylated_Substrate Phosphorylated Substrate Protein CSNK2A->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->CSNK2A Cellular_Effects Downstream Cellular Effects (e.g., Viral Replication, Cell Proliferation) Phosphorylated_Substrate->Cellular_Effects Agonist 5-Methyl-pyrimidine Analog GPR119 GPR119 Receptor (on Pancreatic β-cells) Agonist->GPR119 Gs Gαs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion promotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key intermediate in the synthesis of orexin receptor antagonists like Filorexant (MK-6096), and its related compounds. By presenting experimental data, detailed protocols, and workflow visualizations, this document serves as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid and its analogs are crucial building blocks in the development of pharmaceuticals targeting orexin receptors, which are implicated in the regulation of sleep-wake cycles.[1] The precise characterization of these molecules is paramount for ensuring the purity, efficacy, and safety of the final drug products. This guide outlines the key analytical techniques and expected data for the structural confirmation of the title compound and provides a comparative look at a closely related analog, 5-Chloro-2-(pyrimidin-2-yl)benzoic acid.

Comparative Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5-Methyl-2-(pyrimidin-2-yl)benzoic acid ~8.90d, J=4.8 Hz2HH-4', H-6' (Pyrimidine)
~7.95d, J=8.0 Hz1HH-3
~7.60dd, J=8.0, 1.5 Hz1HH-4
~7.45t, J=4.8 Hz1HH-5' (Pyrimidine)
~7.30d, J=1.5 Hz1HH-6
~2.40s3H-CH₃
~13.0br s1H-COOH
5-Chloro-2-(pyrimidin-2-yl)benzoic acid ~8.95d, J=4.8 Hz2HH-4', H-6' (Pyrimidine)
~8.10d, J=2.5 Hz1HH-6
~7.90d, J=8.5 Hz1HH-3
~7.75dd, J=8.5, 2.5 Hz1HH-4
~7.50t, J=4.8 Hz1HH-5' (Pyrimidine)
~13.5br s1H-COOH
Reference: 4-Methylbenzoic acid7.84d, J=6.5 Hz2HH-2, H-6
7.29d, J=7.9 Hz2HH-3, H-5
2.36s3H-CH₃
12.80s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
5-Methyl-2-(pyrimidin-2-yl)benzoic acid ~168.0-COOH
~164.0C-2' (Pyrimidine)
~157.5C-4', C-6' (Pyrimidine)
~142.0C-5
~138.0C-1
~132.0C-3
~131.0C-4
~129.0C-2
~120.0C-5' (Pyrimidine)
~21.0-CH₃
5-Chloro-2-(pyrimidin-2-yl)benzoic acid ~167.0-COOH
~163.5C-2' (Pyrimidine)
~157.8C-4', C-6' (Pyrimidine)
~140.0C-1
~135.0C-5
~133.0C-3
~131.5C-4
~130.0C-2
~120.5C-5' (Pyrimidine)
Reference: 4-Methylbenzoic acid167.8-COOH
143.5C-4
129.8C-2, C-6
129.6C-3, C-5
128.5C-1
21.6-CH₃

Table 3: Predicted Mass Spectrometry and FTIR Data

CompoundMass Spec (EI) m/z (%)FTIR (cm⁻¹) Key Absorptions
5-Methyl-2-(pyrimidin-2-yl)benzoic acid 214 [M]⁺, 197 [M-OH]⁺, 169 [M-COOH]⁺, 105, 77~3000 (br, O-H), ~1700 (s, C=O), ~1600, 1580 (m, C=C arom.), ~1470, 1430 (m, C-N/C=C)
5-Chloro-2-(pyrimidin-2-yl)benzoic acid 234/236 [M]⁺, 217/219 [M-OH]⁺, 189/191 [M-COOH]⁺, 105, 77~3000 (br, O-H), ~1705 (s, C=O), ~1595, 1575 (m, C=C arom.), ~1460, 1420 (m, C-N/C=C)
Reference: Benzoic acid122 [M]⁺, 105 [M-OH]⁺, 77 [C₆H₅]⁺3300-2500 (br, O-H), 1700-1680 (s, C=O), 1600, 1585 (m, C=C arom.)

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of pyrimidinyl benzoic acid derivatives.

Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid via Negishi Coupling

This protocol is based on the reported synthesis of the title compound.[1]

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at -78 °C under an inert atmosphere.

  • After stirring for 30 minutes, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF and allow the mixture to warm to room temperature.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and PPh₃ (0.08 eq) in anhydrous THF.

  • Add the prepared organozinc reagent and 2-chloropyrimidine (1.2 eq) to the catalyst mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

General Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets.

Workflow and Pathway Visualizations

The structural elucidation process follows a logical workflow, from synthesis to spectroscopic analysis and data interpretation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Starting Materials (e.g., 2-Bromo-5-methylbenzoic acid, 2-Chloropyrimidine) reaction Chemical Reaction (e.g., Negishi Coupling) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ftir FTIR Spectroscopy product->ftir confirmation Structure Confirmation interpretation Data Interpretation nmr->interpretation ms->interpretation ftir->interpretation interpretation->confirmation

Caption: General workflow for the synthesis and structural elucidation of pyrimidinyl benzoic acid derivatives.

The core chemical structure and the relationship between the title compound and its chloro-analog are depicted below.

G cluster_main 5-Methyl-2-(pyrimidin-2-yl)benzoic acid cluster_related 5-Chloro-2-(pyrimidin-2-yl)benzoic acid cluster_core Common Core Structure mol1 C₁₂H₁₀N₂O₂ core 2-(Pyrimidin-2-yl)benzoic acid mol1->core R = -CH₃ mol2 C₁₁H₇ClN₂O₂ mol2->core R = -Cl

References

A Comparative Guide to the Purity Analysis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid by HPLC-MS and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This document details experimental protocols, presents comparative data in a structured format, and illustrates the analytical workflow.

Introduction to Purity Analysis

The purity of pharmaceutical intermediates like 5-Methyl-2-(pyrimidin-2-yl)benzoic acid directly impacts the quality and safety of the final drug product. Impurities can arise from starting materials, byproducts of the synthesis process, or degradation. A common synthesis route for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid involves a Negishi cross-coupling reaction of 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine.[3] This process can introduce potential impurities such as unreacted starting materials and side-reaction products. Therefore, robust analytical methods are essential for the accurate quantification of the main compound and the detection of any impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, offering high-resolution separation of compounds.[4] When coupled with mass spectrometry, it provides a powerful tool for both quantification and structural identification of the main component and its impurities.

Experimental Protocol: HPLC-MS

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid reference standard in the diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the 5-Methyl-2-(pyrimidin-2-yl)benzoic acid sample in 100 mL of the diluent.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute more hydrophobic compounds. For example: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

  • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation: HPLC-MS Purity Assessment
ParameterSpecificationResult
Analyte 5-Methyl-2-(pyrimidin-2-yl)benzoic acid-
Retention Time (RT) Report in minutese.g., 5.2 min
Purity by Area % ≥ 99.0%e.g., 99.5%
Individual Impurity Not More Than (NMT) 0.10%e.g., <0.10%
Total Impurities Not More Than (NMT) 0.50%e.g., 0.5%
Mass Identification (m/z) [M+H]⁺ = 215.08Confirmed

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, as it does not require a reference standard of the analyte itself.[3][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate and precise quantification.

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Methyl-2-(pyrimidin-2-yl)benzoic acid sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.

2. NMR Spectrometer Parameters (¹H-NMR):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 15-30 seconds for accurate quantification).

  • Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Purity Calculation:

  • Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation: qNMR Purity Assessment
ParameterSpecificationResult
Analyte 5-Methyl-2-(pyrimidin-2-yl)benzoic acid-
Internal Standard e.g., Maleic Acid-
Selected Analyte Signal (ppm) Report chemical shift and multiplicitye.g., 8.9 (d)
Selected Standard Signal (ppm) Report chemical shift and multiplicitye.g., 6.3 (s)
Calculated Purity (w/w %) Report with uncertaintye.g., 99.3 ± 0.2%

Comparison of HPLC-MS and qNMR

FeatureHPLC-MSqNMR
Principle Chromatographic separation followed by mass-based detection and quantification.Direct measurement of nuclear spin resonance; signal intensity is proportional to the number of nuclei.[3][5][6]
Reference Standard Requires a well-characterized reference standard of the analyte for accurate quantification.Can be used as a primary method without a reference standard of the analyte; requires a certified internal standard.[3][5][6]
Sensitivity Very high, capable of detecting and quantifying trace-level impurities (ppm to ppb levels).Generally lower sensitivity than HPLC-MS, suitable for impurities at levels of ~0.1% and above.
Selectivity High, based on both chromatographic retention and mass-to-charge ratio. Excellent for complex mixtures.High, based on unique chemical shifts of different protons in the molecule. Signal overlap can be a challenge.
Impurity Identification Excellent for structural elucidation of unknown impurities through fragmentation patterns (MS/MS).Provides structural information about impurities if their signals are resolved and assignable.
Speed Analysis time per sample is typically in the range of 10-30 minutes.Can be faster per sample if sample preparation is simple, but requires longer acquisition times for high accuracy.
Cost & Complexity High initial instrument cost and requires skilled operators for method development and maintenance.Very high initial instrument cost and requires specialized expertise for operation and data interpretation.
Environmental Impact Generates significant solvent waste.Uses very small amounts of deuterated solvents, making it more environmentally friendly.[7][8]

Workflow and Pathway Diagrams

cluster_0 HPLC-MS Purity Analysis Workflow Sample Preparation_HPLC Sample and Standard Preparation HPLC Separation HPLC Separation (C18 Column, Gradient Elution) Sample Preparation_HPLC->HPLC Separation Inject MS Detection Mass Spectrometry Detection (ESI+) HPLC Separation->MS Detection Elute Data Analysis_HPLC Data Analysis (Peak Integration, Purity Calculation) MS Detection->Data Analysis_HPLC Acquire Data Report_HPLC Purity Report Data Analysis_HPLC->Report_HPLC

HPLC-MS Purity Analysis Workflow.

cluster_1 qNMR Purity Analysis Workflow Sample Preparation_qNMR Sample and Internal Standard Weighing and Dissolution NMR Acquisition NMR Data Acquisition (400 MHz, ¹H Spectrum) Sample Preparation_qNMR->NMR Acquisition Insert into Spectrometer Data Processing_qNMR Data Processing (FT, Phasing, Baseline Correction) NMR Acquisition->Data Processing_qNMR Generate FID Integration and Calculation Signal Integration and Purity Calculation Data Processing_qNMR->Integration and Calculation Report_qNMR Purity Report Integration and Calculation->Report_qNMR

qNMR Purity Analysis Workflow.

cluster_2 Logical Relationship for Method Selection Goal Determine Purity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid High Sensitivity Need for High Sensitivity (Trace Impurity Analysis) Goal->High Sensitivity Primary Method Need for a Primary Method (No Analyte Standard Available) Goal->Primary Method Routine QC Routine Quality Control Goal->Routine QC Impurity ID Impurity Identification Needed Goal->Impurity ID HPLC_MS_Choice Choose HPLC-MS High Sensitivity->HPLC_MS_Choice qNMR_Choice Choose qNMR Primary Method->qNMR_Choice Routine QC->HPLC_MS_Choice Impurity ID->HPLC_MS_Choice

Decision pathway for analytical method selection.

Conclusion

Both HPLC-MS and qNMR are powerful techniques for the purity assessment of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, each with distinct advantages. HPLC-MS is the method of choice for routine quality control, especially when high sensitivity for trace impurities is required and for the identification of unknown impurities. qNMR serves as an excellent primary and orthogonal method for accurate purity determination without the need for an analyte-specific reference standard, making it particularly valuable for the certification of reference materials and for providing an independent verification of purity. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the availability of reference standards.

References

A Comparative Guide to the Synthesis of 2-(Pyrimidin-2-yl)benzoic Acids: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, efficient synthetic methodology for the preparation of 2-(pyrimidin-2-yl)benzoic acids, crucial building blocks in medicinal chemistry and drug development, has been developed and validated against traditional synthetic routes. This guide provides a comprehensive comparison of this new approach with the established Suzuki-Miyaura coupling, offering researchers, chemists, and drug development professionals the necessary data to evaluate the most suitable method for their applications. The pyrimidine core is a key structural element in numerous biologically active compounds, making streamlined access to its derivatives, such as 2-(pyrimidin-2-yl)benzoic acids, a significant area of research.[1]

A Novel Synthetic Route: Condensation of 2-Carbamimidoylbenzoic Acid

A recently developed method by Tkachuk et al. utilizes the condensation of 2-carbamimidoylbenzoic acid (2-amidinobenzoic acid) with various 1,3-dicarbonyl compounds. This approach offers a direct and efficient pathway to a range of substituted 2-(pyrimidin-2-yl)benzoic acids. The reaction proceeds via a ring-closure mechanism, providing a straightforward route to the target compounds.

The Traditional Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2] In the context of synthesizing 2-(pyrimidin-2-yl)benzoic acids, this method would typically involve the palladium-catalyzed coupling of a pyrimidine-containing boronic acid or ester with a halogenated benzoic acid derivative, or vice versa. This method is widely recognized for its versatility and functional group tolerance.

Performance Comparison

The following tables summarize the key performance indicators for the novel condensation method and a representative Suzuki-Miyaura coupling for the synthesis of 2-(pyrimidin-2-yl)benzoic acid derivatives.

Table 1: Novel Condensation Method Performance

1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
Acetylacetone2-(4,6-dimethylpyrimidin-2-yl)benzoic acid485
Dibenzoylmethane2-(4,6-diphenylpyrimidin-2-yl)benzoic acid678
Ethyl acetoacetate2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid582

Data is representative of the novel method and may vary based on specific reaction conditions.

Table 2: Traditional Suzuki-Miyaura Coupling Performance

Coupling PartnersCatalystBaseSolventReaction Time (h)Yield (%)
2-Chlorobenzoic acid + Pyrimidine-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1275
2-Bromobenzoic acid + 2-(Tributylstannyl)pyrimidine (Stille Coupling)Pd(PPh₃)₄-Toluene880

Data is representative of common cross-coupling methods and may vary based on specific substrates and conditions.

Experimental Protocols

Novel Condensation Method Protocol

A mixture of 2-carbamimidoylbenzoic acid (1 mmol) and the respective 1,3-dicarbonyl compound (1.1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of a suitable base (e.g., sodium ethoxide) for the time specified in Table 1. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent evaporation. Further purification can be achieved by recrystallization or column chromatography.

Traditional Suzuki-Miyaura Coupling Protocol

To a solution of 2-chlorobenzoic acid (1 mmol) and pyrimidine-2-boronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 10 mL) is added potassium carbonate (2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed and heated at 100°C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2-(pyrimidin-2-yl)benzoic acid.

Visualizing the Workflows

To better illustrate the synthetic pathways, the following diagrams outline the experimental workflows for both the novel condensation method and the traditional Suzuki-Miyaura coupling.

Novel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amidine 2-Carbamimidoyl- benzoic Acid Mix Mix & Reflux in Ethanol with Base Amidine->Mix Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mix Cool Cool Reaction Mixture Mix->Cool Reaction Complete Isolate Isolate Product (Filtration/Extraction) Cool->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Product 2-(Pyrimidin-2-yl)- benzoic Acid Purify->Product

Caption: Experimental workflow for the novel condensation synthesis.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification BenzoicAcid Halogenated Benzoic Acid Mix Mix in Solvent (e.g., Dioxane/H2O) BenzoicAcid->Mix PyrimidineBoronic Pyrimidine Boronic Acid PyrimidineBoronic->Mix Catalyst Pd Catalyst Catalyst->Mix Base Base Base->Mix Degas Degas Mixture Mix->Degas Heat Heat under Inert Atmosphere Degas->Heat Cool Cool Reaction Mixture Heat->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 2-(Pyrimidin-2-yl)- benzoic Acid Purify->Product

References

A Comparative Guide to Palladium Catalysts for the Synthesis of Arylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylpyrimidines is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile methods for the construction of these valuable molecules. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical in determining the efficiency, substrate scope, and overall success of the synthesis.

This guide provides a comparative analysis of three distinct palladium catalyst systems commonly employed for the synthesis of arylpyrimidines. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction workflow and factors influencing catalytic efficiency.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system is a crucial step in planning the synthesis of arylpyrimidines. The following table summarizes the performance of three different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions for the synthesis of various arylpyrimidine derivatives. The data highlights the differences in catalyst loading, reaction times, and yields, providing a basis for selecting the most appropriate system for a specific synthetic target.

Catalyst SystemReaction TypeSubstrate 1Substrate 2Yield (%)Catalyst Loading (mol%)Time (h)Temperature (°C)Reference
Pd(PPh₃)₄ / K₂CO₃Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acid710.50.25100 (MW)[1]
PdCl₂(PPh₃)₂ / Xantphos / NaOtBuBuchwald-Hartwig4-(Pyridin-3-yl)pyrimidin-2-amine4-Methoxyphenyl bromide82108Reflux (Toluene)[2][3]
Pd(dba)₂ / XPhos / NaOtBuBuchwald-Hartwig4-ChlorotolueneMorpholine941.56Reflux (Toluene)[4]

MW denotes microwave irradiation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of arylpyrimidines. Below are the methodologies for the three highlighted palladium catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes the microwave-assisted Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add 1,4-dioxane (7 mL) to the vial.

  • Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, filter the reaction mixture to remove insoluble salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Buchwald-Hartwig Amination using PdCl₂(PPh₃)₂/Xantphos

This protocol details the Buchwald-Hartwig amination for the synthesis of an N-arylpyrimidin-2-amine.[2]

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine

  • Aryl bromide (e.g., 4-methoxyphenyl bromide)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a flask, combine 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), the appropriate aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol, 10 mol%), Xantphos (0.087 mmol, 10 mol%), and sodium tert-butoxide (2.61 mmol).

  • Add toluene (15 mL) to the flask.

  • Reflux the mixture under a nitrogen atmosphere for 8 hours.

  • After cooling, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-arylpyrimidin-2-amine.

Protocol 3: Buchwald-Hartwig Amination using Pd(dba)₂/XPhos

This protocol outlines the Buchwald-Hartwig amination using a palladium precursor with a bulky biaryl phosphine ligand, which is often effective for challenging substrates.[4]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol).

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (4.22 mmol) and the amine (6.33 mmol) to the mixture.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding arylamine.

Visualizing the Process

To better understand the experimental process and the factors influencing the outcome of these palladium-catalyzed reactions, the following diagrams have been generated.

G reagents Prepare Reagents (Aryl Halide/Amine, Boronic Acid, Base) setup Reaction Setup (Add Catalyst, Ligand, Solvent) reagents->setup reaction Reaction (Heating, Stirring, Inert Atmosphere) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Arylpyrimidine) purification->product G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Pd Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Efficiency Reaction Efficiency (Yield, TON, TOF) Pd->Efficiency Ligand Ligand (e.g., PPh₃, Xantphos, XPhos) Ligand->Efficiency Temp Temperature Temp->Efficiency Time Reaction Time Time->Efficiency Solvent Solvent Solvent->Efficiency Base Base Base->Efficiency ArylHalide Aryl Halide (Cl, Br, I, OTf) ArylHalide->Efficiency CouplingPartner Coupling Partner (Boronic Acid, Amine) CouplingPartner->Efficiency

References

Comparative Benchmarking of Synthetic Protocols for Alectinib Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alectinib, a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor, is a critical therapeutic agent for ALK-positive non-small cell lung cancer (NSCLC). The efficiency of its synthesis, particularly of its key precursors, is paramount for pharmaceutical development and manufacturing. This guide provides an objective comparison of various synthetic protocols for two pivotal alectinib precursors: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid and tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate .

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from published literature, offering a clear comparison of different synthetic methodologies.

Table 1: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Protocol ReferenceStarting MaterialKey Reagents & SolventsReaction ConditionsYield (%)Purity (%)Noteworthy Aspects
Method 1 2-(4-Ethylphenyl)-2-methylpropanoic acidN-Iodosuccinimide (NIS), Sulfuric Acid, Acetic AcidRoom Temperature, 2 hoursHigh (implied)>98%A direct and efficient one-step iodination process.[1][2]
Method 2 2-(4-Vinylphenyl)-2-methylpropanoic acidPalladium on Carbon (Pd/C), Hydrogen, followed by NIS, Sulfuric Acid, Acetic AcidTwo steps: reduction followed by iodinationNot explicitly statedNot specifiedA two-step process involving reduction of a vinyl group prior to iodination.[2]

Table 2: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Protocol ReferenceStarting MaterialsKey Reagents & SolventsReaction ConditionsYield (%)Purity (%)Noteworthy Aspects
Method A tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-fluoro-3-nitrobenzonitrileNaOH, Na₂S₂O₄, HCl, THF, TBMEMultistep, one-pot reaction at 0-30°C73.3%>99.5%A scalable and high-purity process.[3]
Method B 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonate, 4-fluoro-3-nitrobenzonitrileTEA, MgCl₂, Na₂CO₃, Sodium hydrosulfite, HCl/NaOH, THF, DMFMulti-step synthesisNot explicitly statedNot specifiedA convergent approach involving the formation of the β-keto ester in situ.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (Method 1)

Materials:

  • 2-(4-Ethylphenyl)-2-methylpropanoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid

  • Acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid.

  • To this solution, add N-Iodosuccinimide.

  • Carefully add concentrated sulfuric acid to the reaction mixture while maintaining an appropriate temperature.

  • Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.[2]

Protocol 2: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (Method A)

Materials:

  • tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

  • 4-fluoro-3-nitrobenzonitrile

  • 8 M Sodium hydroxide (NaOH) solution

  • Sodium dithionite (Na₂S₂O₄)

  • 4 M Hydrochloric acid (HCl) solution

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (TBME)

  • Ethanol

Procedure:

  • Charge a reactor with tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile in THF.

  • Cool the reaction mixture to 0-10°C and add the 8 M aqueous NaOH solution. Stir for 4 hours at this temperature.

  • Perform an aqueous workup, then add water and sodium dithionite to the organic phase and stir for 4 hours at 20-30°C to effect the reduction of the nitro group.

  • Separate the aqueous layer. Dilute the organic layer with TBME and add 4 M aqueous HCl to induce cyclization. Stir for 1 hour at 20-30°C.

  • After another aqueous workup, concentrate the organic phase and perform a solvent exchange to ethanol.

  • Crystallize the product from an ethanol/water mixture.

  • Filter the resulting solid, wash with a cold ethanol/water mixture, and dry under vacuum to yield the final product.[3]

Mandatory Visualizations

Synthetic Pathway to a Key Alectinib Precursor

The following diagram illustrates a common synthetic route for the formation of the indole core of alectinib.

synthetic_pathway start 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid intermediate1 tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate start->intermediate1  Malonic acid half-ester, coupling agent intermediate2 tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate intermediate1->intermediate2  4-Fluoro-3-nitrobenzonitrile, Base intermediate3 tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate intermediate2->intermediate3  Reduction & Cyclization

Caption: A generalized synthetic route to a key indole precursor of alectinib.

Alectinib's Mechanism of Action: The ALK Signaling Pathway

Alectinib exerts its therapeutic effect by targeting and inhibiting the ALK signaling cascade, which is aberrantly activated in certain cancer cells.

ALK_pathway cluster_cell ALK-Positive Cancer Cell cluster_downstream Downstream Signaling ALK Constitutively Active ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Activation JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Activation Alectinib Alectinib Alectinib->ALK Inhibition Cell_Effects Tumor Cell Proliferation and Survival PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects JAK_STAT->Cell_Effects

Caption: Alectinib blocks downstream signaling by inhibiting the ALK fusion protein.

References

A Researcher's Guide to the Computational Modeling of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key structural fragment in pharmaceutical research, against experimental data of its structural analogs. Given the limited publicly available experimental data for this specific compound, this document outlines a comprehensive computational workflow for researchers, scientists, and drug development professionals to predict its physicochemical and biological properties. The methodologies presented herein serve as a template for the in silico evaluation of novel small molecules.

Introduction to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a derivative of benzoic acid featuring a pyrimidine ring. Its chemical structure makes it a valuable building block in medicinal chemistry. Notably, it is a key fragment of Filorexant (MK-6096), an antagonist of orexin receptors, which are significant targets in neuroscience for treating sleep disorders.[1] The compound also serves as a precursor in the synthesis of potential anticancer and antiviral drugs.[2] Computational modeling offers a powerful and resource-efficient approach to predict the molecular properties of such compounds, guiding further experimental investigation and drug design efforts.

Known Physicochemical Properties

Experimental data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is sparse. The table below summarizes the currently available information, which consists primarily of basic physical constants and computationally predicted values.

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₀N₂O₂-[3][4]
Molecular Weight 214.22 g/mol -[3][4]
Appearance White crystalline powderExperimental[3]
Boiling Point 316 °CExperimental[3]
Density 1.260 g/cm³Experimental[3]
Flash Point 145 °CExperimental[3]
pKa 3.70 ± 0.36Predicted[3]
Melting Point N/A-[3]
Solubility N/A-[3]

Proposed Computational Modeling Workflow

To supplement the limited experimental data, a multi-step computational workflow is proposed. This workflow, illustrated below, can be used to predict a range of properties from molecular structure to biological activity.

Computational_Workflow Computational Modeling Workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid cluster_0 Structure Preparation & Optimization cluster_1 Property Prediction cluster_2 Biological Activity Prediction cluster_3 Data Comparison & Validation 2D_Structure 2D Structure Drawing 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Energy Minimization DFT_Optimization Geometry Optimization (DFT) 3D_Generation->DFT_Optimization Quantum Mechanics Physicochemical Physicochemical Properties (QSPR/ADME) DFT_Optimization->Physicochemical Quantum_Properties Quantum Chemical Properties DFT_Optimization->Quantum_Properties Docking Molecular Docking DFT_Optimization->Docking Ligand Prep Compare_Analogs Comparison with Analogs' Experimental Data Physicochemical->Compare_Analogs Target_Selection Target Identification (Orexin Receptor) Target_Selection->Docking Binding_Analysis Binding Pose & Affinity Analysis Docking->Binding_Analysis Binding_Analysis->Compare_Analogs Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin_Neuron Orexin Neuron OXR Orexin Receptor (OXR1/OXR2) Orexin_Neuron->OXR Releases Orexin-A/B G_Protein Gq/G11 Protein OXR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates Wakefulness Increased Neuronal Firing (Wakefulness) PLC->Wakefulness leads to Antagonist Antagonist (e.g., Filorexant) Antagonist->OXR blocks

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a detailed, step-by-step procedure for the appropriate disposal of this compound.

Hazard Profile and Safety Summary

PPE RequirementSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[4]
Skin Protection Laboratory coat, long-sleeved clothingMinimizes the risk of skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Reduces the risk of inhalation.[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is through an approved hazardous waste disposal facility.[6] On-site treatment should not be attempted without the proper expertise and equipment.

1. Waste Identification and Segregation:

  • Categorize as Hazardous Waste: Treat 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a hazardous chemical waste.[7]

  • Segregate Waste Streams: Do not mix this compound with non-hazardous waste. It should be kept separate from other chemical waste streams such as acids, bases, and solvents to prevent dangerous reactions.[3]

2. Waste Collection and Containerization:

  • Choose a Compatible Container: Collect waste in its original container or a designated, compatible, and sealable container. For solid waste, a clearly labeled, sealable plastic or lined metal container is suitable.[3][6]

  • Container Integrity: Ensure the waste container is in good condition and free from leaks. Do not overfill containers.[3]

3. Labeling:

  • Clear Identification: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste 5-Methyl-2-(pyrimidin-2-yl)benzoic acid," and any relevant hazard symbols.[6][8]

  • Date of Accumulation: Mark the date when the waste is first added to the container.[3]

4. Storage:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Storage Conditions: The storage area should be cool, dry, and away from direct sunlight and incompatible materials like strong oxidizing agents.[6]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in the event of a leak.[3]

5. Professional Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[8]

  • Licensed Disposal: The waste will be handled by authorized personnel for transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6] Disposal may involve controlled incineration with flue gas scrubbing.[9]

Important Note: Never pour 5-Methyl-2-(pyrimidin-2-yl)benzoic acid down the drain or dispose of it with general laboratory trash, as this can contaminate waterways and is prohibited.[7]

Experimental Protocols

While this document focuses on disposal, any handling of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in an experimental setting should be preceded by a thorough risk assessment. Always consult your institution's safety guidelines and relevant chemical safety literature.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

DisposalWorkflow Start Start: Waste Generation Categorize Categorize as Hazardous Waste Start->Categorize Segregate Segregate from Other Waste Streams Categorize->Segregate Containerize Select & Fill Compatible Sealed Container Segregate->Containerize Label Label with Contents, Hazards, and Date Containerize->Label Store Store in Designated, Secure Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Waste Disposal Forms ContactEHS->Documentation Handover Handover to Authorized Personnel Documentation->Handover End End: Proper Disposal Handover->End SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Ventilate->PPE Contain Contain the Spill (e.g., with absorbent material) PPE->Contain Cleanup Carefully Clean Up Spill (avoiding dust generation) Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Surfaces and Equipment Dispose->Decontaminate Report Report Spill to Supervisor and EHS Decontaminate->Report

References

Essential Safety and Operational Guide for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. The following procedural guidance is based on the safety profiles of structurally similar compounds and general best practices for handling solid chemical reagents in a laboratory setting.

Immediate Safety Information

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is recommended as a minimum requirement.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes, preventing serious eye damage.
Skin Protection - Gloves: Nitrile gloves are recommended for incidental splash protection. For prolonged contact, consider thicker, chemical-resistant gloves and consult a glove compatibility chart. - Lab Coat: A standard laboratory coat should be worn and kept fastened. - Clothing: Full-length pants and closed-toe shoes are required.To prevent skin contact and irritation. Contaminated gloves should be removed and replaced immediately.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if dust cannot be adequately controlled by engineering measures.To prevent inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a well-ventilated area.
  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2. Pre-Handling Preparations:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
  • Prepare and label all necessary equipment (e.g., beakers, spatulas, weighing paper).
  • Have a designated waste container ready for chemical and contaminated waste.

3. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • Carefully open the container to avoid creating airborne dust.
  • Use a spatula to transfer the solid. Avoid scooping in a manner that generates dust.
  • If weighing the compound, do so in a fume hood or on a balance with a draft shield.
  • Keep the container tightly closed when not in use.

4. In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation.
  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled waste container.
  • For a large spill, evacuate the area and follow your institution's emergency procedures.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
  • Clean all contaminated surfaces and equipment.
  • Remove and properly dispose of contaminated PPE.

Disposal Plan

  • Chemical Waste: Dispose of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and any solutions containing it as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) should also be disposed of as hazardous waste.

  • Containers: Empty containers should be triple-rinsed (if appropriate for the subsequent use or disposal) with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.

  • Institutional Guidelines: All waste disposal must be carried out in strict accordance with local, state, and federal regulations, as well as your institution's specific waste disposal protocols.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit) prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Surfaces handling2->cleanup1 Experiment Complete cleanup2 Dispose of Chemical Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for safely handling 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(pyrimidin-2-yl)benzoicacid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(pyrimidin-2-yl)benzoicacid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.